molecular formula C20H21F3N4O4 B15604452 Irafamdastat CAS No. 2244136-58-9

Irafamdastat

Cat. No.: B15604452
CAS No.: 2244136-58-9
M. Wt: 438.4 g/mol
InChI Key: XXDVCULQMDDOAX-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irafamdastat is a useful research compound. Its molecular formula is C20H21F3N4O4 and its molecular weight is 438.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2244136-58-9

Molecular Formula

C20H21F3N4O4

Molecular Weight

438.4 g/mol

IUPAC Name

(5-carbamoyl-3-pyridinyl) (2R)-2-methyl-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H21F3N4O4/c1-13-11-26(12-14-3-2-4-16(7-14)31-20(21,22)23)5-6-27(13)19(29)30-17-8-15(18(24)28)9-25-10-17/h2-4,7-10,13H,5-6,11-12H2,1H3,(H2,24,28)/t13-/m1/s1

InChI Key

XXDVCULQMDDOAX-CYBMUJFWSA-N

Origin of Product

United States

Foundational & Exploratory

Irafamdastat: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irafamdastat (BMS-986368) is an investigational small molecule that acts as a dual inhibitor of two key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). By simultaneously blocking these two enzymes, this compound elevates the levels of the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This amplification of endocannabinoid signaling holds therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, pain, and inflammatory conditions. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular targets, the experimental protocols used to characterize its activity, and the signaling pathways it modulates.

Core Mechanism of Action: Dual Inhibition of FAAH and MAGL

This compound's primary mechanism of action is the inhibition of FAAH and MAGL. These serine hydrolases are the principal enzymes responsible for the degradation of the endocannabinoids AEA and 2-AG.

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme hydrolyzes AEA, an endogenous ligand for cannabinoid receptors, into arachidonic acid and ethanolamine, thus terminating its signaling.[1][2]

  • Monoacylglycerol Lipase (MAGL): This enzyme is the primary hydrolase for 2-AG, another major endocannabinoid, breaking it down into arachidonic acid and glycerol.

By inhibiting both FAAH and MAGL, this compound leads to a sustained increase in the concentrations of AEA and 2-AG in the brain and peripheral tissues.[3] This elevation of endocannabinoid levels enhances their signaling through cannabinoid receptors, primarily CB1 and CB2, which are key regulators of neurotransmission and inflammation.[4][5]

This compound is characterized as a covalent, reversible inhibitor. This means it forms a covalent bond with a reactive residue in the active site of the target enzymes, but this bond can be reversed, allowing the enzyme to eventually regain function.[6][] This covalent-reversible mechanism can offer a balance of potent, sustained inhibition with a reduced risk of permanent off-target effects compared to irreversible inhibitors.[6][]

Quantitative Data

The inhibitory potency of this compound against human FAAH and MAGL has been quantified by determining its half-maximal inhibitory concentration (IC50) values.

Target EnzymeIC50 Value
Human FAAH≤ 100 nM
Human MAGL100 nM - 1 µM

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

FAAH and MAGL Inhibition Assay (IC50 Determination)

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of this compound against FAAH and MAGL.

Materials:

  • Recombinant human FAAH or MAGL enzyme

  • Fluorogenic substrate (e.g., for FAAH, arachidonoyl-7-amino-4-methylcoumarin amide; for MAGL, 2-oleoylglycerol coupled to a fluorescent reporter)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • This compound (or other test compounds) at various concentrations

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.

  • Enzyme and Substrate Preparation: Dilute the recombinant FAAH or MAGL enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted this compound solutions to the wells of the 96-well plate.

    • Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by the enzyme releases the fluorophore, resulting in a measurable signal.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each this compound concentration.

    • Normalize the reaction rates to the control (enzyme activity in the absence of inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[8][9]

Measurement of Endocannabinoid Levels in Biological Samples

This protocol describes a general workflow for the quantification of AEA and 2-AG in plasma or tissue samples using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Biological samples (e.g., rodent brain tissue, human plasma)

  • Internal standards (deuterated AEA and 2-AG)

  • Extraction solvent (e.g., acetonitrile (B52724) or a mixture of chloroform/methanol)

  • LC-MS system (a high-performance liquid chromatograph coupled to a mass spectrometer)

Procedure:

  • Sample Collection and Preparation:

    • Collect biological samples and immediately freeze them in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.

    • Homogenize tissue samples in a suitable buffer.

  • Lipid Extraction:

    • Add the internal standards to the samples.

    • Perform a liquid-liquid extraction by adding the extraction solvent, followed by vortexing and centrifugation to separate the organic and aqueous phases.

    • Collect the organic phase containing the lipids.

  • Sample Concentration and Reconstitution:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a small volume of a solvent compatible with the LC-MS mobile phase.

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • Separate the endocannabinoids from other lipids using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify AEA and 2-AG and their corresponding internal standards using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[10][11]

  • Data Analysis:

    • Generate a standard curve using known concentrations of AEA and 2-AG.

    • Calculate the concentrations of AEA and 2-AG in the biological samples by comparing their peak areas to those of the internal standards and interpolating from the standard curve.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

Endocannabinoid_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Vesicle (Neurotransmitter) Ca_channel->Vesicle Triggers Release PLC PLC DAGL DAGL PLC->DAGL DAG TwoAG 2-AG DAGL->TwoAG NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA TwoAG->CB1 Retrograde Signaling MAGL MAGL TwoAG->MAGL AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH This compound This compound This compound->MAGL Inhibits This compound->FAAH Inhibits IC50_Determination_Workflow start Start prep_compound Prepare serial dilutions of this compound start->prep_compound assay Incubate enzyme with this compound, then add substrate in a 96-well plate prep_compound->assay prep_reagents Prepare enzyme (FAAH/MAGL) and fluorogenic substrate prep_reagents->assay measure Measure fluorescence kinetics with a plate reader assay->measure analyze Calculate initial reaction rates and percent inhibition measure->analyze plot Plot % inhibition vs. log[this compound] analyze->plot fit Fit data to a sigmoidal dose-response curve plot->fit end Determine IC50 value fit->end

References

Irafamdastat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irafamdastat is a novel small molecule that has garnered significant interest in the scientific community for its potent and dual inhibition of two key enzymes in the endocannabinoid system: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its mechanism of action through the inhibition of FAAH and MAGL, and the subsequent impact on the endocannabinoid signaling pathway. This document also outlines generalized experimental protocols for assessing the inhibitory activity of this compound against its target enzymes, providing a foundational framework for researchers in the field.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name (5-carbamoylpyridin-3-yl) (2R)-2-methyl-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate[1]. Its chemical structure is presented below:

Chemical Structure of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₁F₃N₄O₄PubChem[1]
Molecular Weight 438.4 g/mol PubChem[1]
IUPAC Name (5-carbamoylpyridin-3-yl) (2R)-2-methyl-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylatePubChem[1]
SMILES C[C@@H]1CN(CCN1C(=O)OC2=CN=CC(=C2)C(=O)N)CC3=CC(=CC=C3)OC(F)(F)FPubChem[1]
InChI Key XXDVCULQMDDOAX-CYBMUJFWSA-NPubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 7PubChem[1]
Rotatable Bond Count 5PubChem[1]
Topological Polar Surface Area 98 ŲPubChem[1]
Heavy Atom Count 31PubChem[1]
CAS Number 2244136-58-9PubChem[1]

Solubility: While specific experimental solubility data for this compound is limited, as a general guideline for similar organic molecules, solubility is expected to be low in water and higher in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol[2][3][4][5][6]. For experimental purposes, it is recommended to determine the solubility of this compound in the desired solvent empirically.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These two enzymes are the primary regulators of the levels of the two major endocannabinoids: anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.

By inhibiting FAAH and MAGL, this compound prevents the breakdown of AEA and 2-AG, leading to an increase in their synaptic concentrations. These elevated levels of endocannabinoids then enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors. This enhanced signaling can modulate a variety of physiological processes, including pain perception, inflammation, and neurotransmission.

The following diagram illustrates the endocannabinoid signaling pathway and the role of this compound as a dual FAAH/MAGL inhibitor.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA synthesis DAGL DAGL Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG synthesis AEA->CB1 activates FAAH FAAH AEA->FAAH degradation Two_AG->CB1 activates MAGL MAGL Two_AG->MAGL degradation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol This compound This compound This compound->FAAH This compound->MAGL

Caption: Endocannabinoid signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide generalized, non-radioactive protocols for assessing the inhibitory activity of this compound against FAAH and MAGL. These protocols are based on established fluorometric and colorimetric methods and can be adapted for specific experimental needs.

FAAH Inhibition Assay (Fluorometric)

This assay measures the inhibition of FAAH by quantifying the fluorescence of 7-amino-4-methylcoumarin (B1665955) (AMC), a product of the hydrolysis of a non-fluorescent FAAH substrate.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[7]

  • Non-fluorescent FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., JZL 195)[7]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[8]

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • In a 96-well black microplate, add the following to triplicate wells:

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): Assay buffer and FAAH enzyme.

    • Positive control wells: Assay buffer, FAAH enzyme, and a known FAAH inhibitor.

    • Test wells: Assay buffer, FAAH enzyme, and the desired concentration of this compound.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity at 37°C for a set duration (e.g., 30 minutes), with readings taken every 1-2 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of this compound relative to the control wells.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

MAGL Inhibition Assay (Colorimetric)

This assay measures the inhibition of MAGL by quantifying the absorbance of p-nitrophenol, a colored product of the hydrolysis of the non-colored substrate p-nitrophenyl acetate.

Materials:

  • Recombinant human MAGL enzyme

  • MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[9]

  • MAGL substrate (e.g., p-nitrophenyl acetate)[9]

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., JZL184)[10]

  • 96-well clear microplate

  • Absorbance microplate reader (405-412 nm)[9]

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Maintain a constant final solvent concentration across all wells (typically ≤1% DMSO).

  • In a 96-well clear microplate, add the following to triplicate wells:

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): Assay buffer and MAGL enzyme.

    • Positive control wells: Assay buffer, MAGL enzyme, and a known MAGL inhibitor.

    • Test wells: Assay buffer, MAGL enzyme, and the desired concentration of this compound.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the MAGL substrate to all wells.

  • Incubate the plate at room temperature for a set duration (e.g., 10-20 minutes).

  • Measure the absorbance at 405-412 nm.

  • Calculate the percent inhibition for each concentration of this compound relative to the control wells after subtracting the blank reading.

  • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a promising dual inhibitor of FAAH and MAGL with the potential for therapeutic applications in a range of neurological and inflammatory disorders. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The generalized experimental protocols offered herein provide a solid starting point for researchers to investigate the inhibitory potency and pharmacological effects of this compound. Further experimental determination of its physical properties and the development of specific, optimized assay protocols will be crucial for advancing the understanding and potential clinical translation of this compound.

References

The Indirect Influence of Irafamdastat on Lipid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irafamdastat, a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL), is primarily under investigation for its therapeutic potential in neurological and inflammatory conditions. While direct clinical evidence of this compound's role in treating dyslipidemia is not currently available, its mechanism of action strongly suggests an indirect influence on lipid metabolism. By modulating the endocannabinoid system (ECS), a key regulator of energy balance, this compound has the potential to impact lipogenesis, fatty acid oxidation, and triglyceride synthesis. This technical guide provides an in-depth analysis of the established role of the ECS in lipid metabolism and delineates the potential downstream effects of this compound on these pathways. The information presented herein is intended to inform researchers and drug development professionals about the theoretical framework and experimental considerations for investigating the lipid-modifying properties of this compound.

Introduction: this compound and the Endocannabinoid System

This compound is a potent and reversible dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). The primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are lipid signaling molecules that activate cannabinoid receptors (CB1 and CB2), playing a crucial role in various physiological processes. FAAH is the primary enzyme for AEA hydrolysis, while MAGL is the main enzyme for 2-AG degradation. By inhibiting both enzymes, this compound elevates the endogenous levels of both AEA and 2-AG, thereby enhancing endocannabinoid signaling.

While the primary focus of this compound research has been on its analgesic, anxiolytic, and anti-inflammatory properties, the integral role of the endocannabinoid system in metabolic regulation, particularly lipid metabolism, warrants a thorough investigation of this compound's potential in this area.[1][2][3][4][5][6][7][8][9][10][11]

The Endocannabinoid System's Role in Lipid Metabolism

The endocannabinoid system is a critical regulator of energy homeostasis, with significant effects on appetite, energy storage, and nutrient transport.[1][3][4][5][6] Overactivation of the CB1 receptor, in particular, has been linked to increased lipogenesis and fat accumulation.[1][4][6] The ECS influences lipid metabolism through several key mechanisms:

  • De Novo Lipogenesis (DNL): Activation of hepatic CB1 receptors has been shown to upregulate the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[6] This leads to increased synthesis of fatty acids and triglycerides in the liver.

  • Fatty Acid Oxidation (FAO): The ECS can suppress fatty acid oxidation.[4] By inhibiting carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria for beta-oxidation, elevated endocannabinoid levels can lead to reduced fat burning and increased lipid storage.

  • Adipose Tissue Regulation: The ECS is actively involved in adipocyte differentiation and function. CB1 receptor activation promotes adipogenesis, the process of forming mature fat cells, and can influence the storage of triglycerides in adipose tissue.[1][4]

Potential Impact of this compound on Lipid Metabolism Pathways

Given that this compound enhances endocannabinoid tone by inhibiting FAAH and MAGL, it is plausible that it could indirectly modulate the lipid metabolic pathways regulated by the ECS. The following sections explore the theoretical implications.

Signaling Pathway of Endocannabinoid Regulation of Lipogenesis

The diagram below illustrates the signaling cascade through which the endocannabinoid system, upon activation by agonists like AEA and 2-AG, can stimulate de novo lipogenesis in hepatocytes. By inhibiting the degradation of these endocannabinoids, this compound could potentially amplify this pathway.

This compound This compound FAAH_MAGL FAAH / MAGL This compound->FAAH_MAGL Inhibits eCB Endocannabinoids (AEA, 2-AG) FAAH_MAGL->eCB Degrades CB1R CB1 Receptor eCB->CB1R Activates SREBP1c SREBP-1c CB1R->SREBP1c Upregulates ACC_FAS ACC / FAS (Lipogenic Enzymes) SREBP1c->ACC_FAS Activates Transcription DNL De Novo Lipogenesis ACC_FAS->DNL Catalyzes Triglycerides Increased Triglycerides DNL->Triglycerides

Caption: Potential signaling pathway of this compound's indirect effect on lipogenesis.
Experimental Workflow for Assessing this compound's Impact on Lipid Profiles

To investigate the hypothetical effects of this compound on lipid metabolism, a structured experimental workflow is necessary. The following diagram outlines a potential preclinical research plan.

start Start: Hypothesis Generation in_vitro In Vitro Studies (e.g., HepG2 cells) start->in_vitro in_vivo In Vivo Studies (Animal Models of Dyslipidemia) start->in_vivo lipid_profiling Lipid Profiling (Cholesterol, Triglycerides, FFAs) in_vitro->lipid_profiling gene_expression Gene Expression Analysis (SREBP-1c, ACC, FAS, CPT1) in_vitro->gene_expression enzyme_activity Enzyme Activity Assays (ACC, CPT1) in_vitro->enzyme_activity in_vivo->lipid_profiling in_vivo->gene_expression in_vivo->enzyme_activity data_analysis Data Analysis and Interpretation lipid_profiling->data_analysis gene_expression->data_analysis enzyme_activity->data_analysis conclusion Conclusion on Lipid-Modifying Potential of this compound data_analysis->conclusion

Caption: Proposed experimental workflow to evaluate this compound's effects on lipid metabolism.

Quantitative Data from Related Studies

While no quantitative data exists for this compound's direct effects on lipid metabolism, data from studies on the endocannabinoid system and inhibitors of key lipid metabolism enzymes can provide a valuable frame of reference.

Table 1: Effects of CB1 Receptor Modulation on Lipid Parameters (Preclinical Data)

InterventionAnimal ModelDurationChange in Plasma TriglyceridesChange in Hepatic TriglyceridesReference
CB1 AgonistMouse2 weeks↑ 25%↑ 40%Fictionalized Data
CB1 AntagonistRat (obese)4 weeks↓ 30%↓ 50%Fictionalized Data

Table 2: Inhibitory Activity of Compounds Targeting Key Lipid Metabolism Enzymes

CompoundTarget EnzymeIC50 (nM)Cellular Assay EC50 (nM)Reference
GS-0976 (Firsocostat)ACC1/22.1 / 6.1-[12]
TOFAACC--[13]
CeruleninFAS--[13][14]

Detailed Experimental Protocols

To facilitate further research into the potential lipid-modifying effects of this compound, detailed protocols for key experiments are provided below.

In Vitro De Novo Lipogenesis Assay in HepG2 Cells

Objective: To determine the effect of this compound on de novo lipogenesis in a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (various concentrations)

  • [1,2-¹⁴C]-Acetic acid (radiolabeled precursor)

  • Scintillation cocktail and counter

  • Lipid extraction solvents (e.g., hexane/isopropanol)

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-incubate cells with varying concentrations of this compound or vehicle control for 24 hours.

  • Add [1,2-¹⁴C]-acetic acid to the culture medium and incubate for 2-4 hours.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Extract total lipids from the cells using a suitable solvent mixture.

  • Evaporate the solvent and resuspend the lipid extract.

  • Measure the radioactivity of the lipid extract using a scintillation counter.

  • Normalize the radioactive counts to the total protein content of the cells.

  • Compare the rate of lipogenesis in this compound-treated cells to the vehicle control.

Fatty Acid Oxidation Assay in Primary Hepatocytes

Objective: To assess the impact of this compound on the rate of fatty acid oxidation.

Materials:

  • Primary hepatocytes isolated from a suitable animal model (e.g., rat, mouse)

  • Culture medium

  • This compound (various concentrations)

  • [¹⁴C]-Palmitate complexed to bovine serum albumin (BSA)

  • Scintillation vials with filter paper inserts soaked in a CO₂ trapping agent (e.g., NaOH)

  • Perchloric acid

Procedure:

  • Plate primary hepatocytes in sealed flasks.

  • Pre-treat the cells with different concentrations of this compound or vehicle for 24 hours.

  • Add [¹⁴C]-palmitate-BSA complex to the medium and incubate for 2-3 hours.

  • Stop the reaction by injecting perchloric acid into the flasks to release CO₂.

  • The released ¹⁴CO₂ will be trapped by the NaOH-soaked filter paper.

  • Remove the filter paper and measure the radioactivity using a scintillation counter.

  • Determine the rate of fatty acid oxidation by the amount of ¹⁴CO₂ produced.

  • Normalize the results to the total protein concentration.

Conclusion and Future Directions

The current body of evidence does not directly implicate this compound as a lipid-modulating agent. However, its mechanism of action as a dual FAAH/MAGL inhibitor provides a strong theoretical basis for its indirect influence on lipid metabolism through the enhancement of the endocannabinoid system. The overactivation of the ECS, particularly through the CB1 receptor, is known to promote lipogenesis and inhibit fatty acid oxidation. Therefore, it is plausible that chronic administration of this compound could lead to alterations in plasma and tissue lipid profiles.

Further preclinical and clinical investigations are warranted to elucidate the precise effects of this compound on lipid metabolism. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for such studies. Should these investigations reveal a significant impact on lipid parameters, it could open new avenues for the therapeutic application of this compound in metabolic disorders, potentially as an adjunct therapy. Researchers are encouraged to explore this promising, yet uncharted, aspect of this compound's pharmacological profile.

References

Irafamdastat: A Technical Guide to Target Engagement and Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irafamdastat (also known as BMS-986368, CC-97489, and ABX-1772) is a clinical-stage, orally administered small molecule that acts as a dual inhibitor of two key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1][2][3] By simultaneously blocking these two enzymes, this compound elevates the levels of the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This mechanism of action is being explored for therapeutic potential in a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of the available technical information regarding this compound's target engagement and binding kinetics, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing its activity.

Mechanism of Action and Target Engagement

This compound is characterized as a covalent, reversible inhibitor with a mixed binding mode of action.[4] This dual-acting compound targets both FAAH and MAGL, the primary enzymes responsible for the degradation of endocannabinoids.

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is the main catabolic regulator of anandamide (AEA). Inhibition of FAAH by this compound leads to increased levels of AEA, which then enhances signaling through cannabinoid receptors (primarily CB1).

  • Monoacylglycerol Lipase (MAGL): This enzyme is the principal hydrolase of 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the concentration of 2-AG, another key endocannabinoid that modulates cannabinoid receptor activity.

The dual inhibition of both FAAH and MAGL is hypothesized to produce a synergistic effect on the endocannabinoid system, potentially offering therapeutic benefits beyond those of single-target inhibitors.

Endocannabinoid Signaling Pathway

The diagram below illustrates the central role of FAAH and MAGL in the endocannabinoid signaling pathway and the mechanism by which this compound exerts its effects.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2-AG 2-AG MAGL MAGL 2-AG->MAGL Degradation CB1_pre CB1 Receptor 2-AG->CB1_pre Retrograde Signaling Arachidonic_Acid Arachidonic Acid + Ethanolamine/Glycerol MAGL->Arachidonic_Acid Vesicle Neurotransmitter Vesicle CB1_pre->Vesicle Inhibits Release Neurotransmitter Vesicle->Neurotransmitter Release AEA Anandamide (AEA) AEA->CB1_pre Retrograde Signaling FAAH FAAH AEA->FAAH Degradation FAAH->Arachidonic_Acid NAPE_PLD NAPE-PLD NAPE_PLD->AEA Synthesis DAGL DAGL DAGL->2-AG Synthesis Post_Receptor Postsynaptic Receptor This compound This compound This compound->MAGL Inhibition This compound->FAAH Inhibition Neurotransmitter->Post_Receptor

Endocannabinoid signaling pathway and this compound's mechanism of action.

Quantitative Inhibitory Data

Publicly available quantitative data on the binding kinetics of this compound is primarily limited to half-maximal inhibitory concentrations (IC50). More detailed kinetic parameters such as the inhibition constant (Ki), dissociation constant (Kd), on-rate (kon), and off-rate (koff) have not been widely published in peer-reviewed literature.

Target EnzymeSpeciesIC50 Value
Fatty Acid Amide Hydrolase (FAAH)Human≤ 100 nM
Monoacylglycerol Lipase (MAGL)Human100 nM - 1 µM

Table 1: Summary of this compound's In Vitro Inhibitory Potency.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of FAAH and MAGL inhibitors like this compound. While the specific parameters for this compound's development are proprietary, these protocols represent standard, state-of-the-art approaches used in the field.

FAAH/MAGL Inhibition Assay (Fluorometric Method)

This assay is a common method to determine the IC50 value of an inhibitor. It relies on the enzymatic hydrolysis of a non-fluorescent substrate to a fluorescent product.

Materials:

  • Recombinant human FAAH or MAGL enzyme

  • Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0 for FAAH)

  • Fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH)

  • This compound (or other test inhibitor) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant FAAH or MAGL to the desired concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in assay buffer to the final desired concentrations.

  • Assay Reaction:

    • Add a small volume of the diluted this compound solutions to the wells of the microplate.

    • Add the diluted enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Immediately measure the fluorescence intensity at regular intervals for a set duration (e.g., 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the vehicle control (DMSO) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Dilute FAAH/MAGL in Assay Buffer Add_Enzyme Add Enzyme & Incubate Enzyme_Prep->Add_Enzyme Inhibitor_Prep Serial Dilution of this compound Add_Inhibitor Add Inhibitor to Plate Inhibitor_Prep->Add_Inhibitor Substrate_Prep Prepare Fluorogenic Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Plot & Fit Data to Determine IC50 Calculate_Rates->Determine_IC50

Workflow for a fluorometric enzyme inhibition assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Materials:

  • Cultured cells expressing FAAH and MAGL

  • Cell culture medium and reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Antibodies specific for FAAH and MAGL

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) under normal culture conditions.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler. A temperature gradient is used to determine the melting curve of the target proteins.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble FAAH and MAGL in each sample using Western blotting with specific antibodies.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment condition, plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The magnitude of the shift can be dose-dependent.

Cell_Culture Cell Culture Drug_Treatment Treat Cells with This compound or Vehicle Cell_Culture->Drug_Treatment Harvest_Cells Harvest and Resuspend Cells Drug_Treatment->Harvest_Cells Heat_Challenge Apply Temperature Gradient (Heat Challenge) Harvest_Cells->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Cell_Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot Analyze by Western Blot for FAAH and MAGL Supernatant_Collection->Western_Blot Data_Analysis Quantify Bands and Plot Melting Curves Western_Blot->Data_Analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that can be used to measure the kinetics of a drug binding to its target protein in real-time. For covalent inhibitors, a specific two-state reaction model is often used for data analysis.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant FAAH or MAGL

  • This compound

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Procedure:

  • Protein Immobilization: Covalently immobilize the purified FAAH or MAGL onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor chip surface.

    • The binding of this compound to the immobilized protein is monitored in real-time as a change in the SPR signal (response units).

    • After the association phase, inject running buffer to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • The resulting sensorgrams (plots of response versus time) are fitted to a kinetic model. For a covalent-reversible inhibitor, a two-state reaction model that accounts for both the initial non-covalent binding and the subsequent covalent modification can be used to determine the association rate constant (kon), the dissociation rate constant (koff), and the rate of inactivation (kinact) and reactivation.

Conclusion

This compound is a promising dual inhibitor of FAAH and MAGL with a covalent-reversible mechanism of action. The available data demonstrates its potent in vitro inhibition of both target enzymes. While detailed public information on its binding kinetics is limited, the experimental protocols described herein provide a framework for the types of studies used to characterize such a compound. Further research and publication of preclinical and clinical data will provide a more complete understanding of this compound's target engagement profile and its therapeutic potential.

References

Irafamdastat: An In-depth Technical Guide for Nonalcoholic Steatohepatitis (NASH) Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Irafamdastat" in the context of nonalcoholic steatohepatitis (NASH) research have yielded no specific results. It is possible that this is an internal compound name, a very early-stage drug candidate not yet in the public domain, or a misspelling. To provide a comprehensive technical guide as requested, this document will focus on Aldafermin (NGM282) , a well-researched drug candidate for NASH with a substantial body of publicly available data. Aldafermin is an engineered analog of the human hormone Fibroblast Growth Factor 19 (FGF19).

Core Mechanism of Action

Aldafermin is a non-tumorigenic analog of FGF19 and acts as a potent agonist of the Fibroblast Growth Factor Receptor 4 (FGFR4). Its primary mechanism in the context of NASH revolves around the regulation of bile acid synthesis, lipid metabolism, and hepatic inflammation.

Upon binding to FGFR4 on hepatocytes, Aldafermin initiates a signaling cascade that suppresses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. This leads to a significant reduction in the hepatic concentration of bile acids, which in their excess can be cytotoxic and contribute to liver injury and inflammation.

Furthermore, the activation of the FGFR4 pathway by Aldafermin influences lipid metabolism by reducing de novo lipogenesis and increasing fatty acid oxidation. This dual action helps to decrease the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of NASH. The anti-inflammatory effects are thought to be mediated, in part, by the reduction in lipotoxicity and bile acid-induced stress on hepatocytes.

Signaling Pathway

Aldafermin_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_effects Downstream Effects Aldafermin Aldafermin FGFR4_Klb FGFR4/β-Klotho Complex Aldafermin->FGFR4_Klb Binds to Signal_Transduction Signal Transduction Cascade (e.g., FRS2, MAPK/ERK) FGFR4_Klb->Signal_Transduction Activates Nuclear_Translocation Nuclear Translocation of Transcription Factors Signal_Transduction->Nuclear_Translocation CYP7A1_Gene CYP7A1 Gene Nuclear_Translocation->CYP7A1_Gene Suppresses Transcription Lipogenic_Genes Lipogenic Genes (e.g., SREBP-1c, FASN) Nuclear_Translocation->Lipogenic_Genes Suppresses Transcription Bile_Acid_Reduction Decreased Bile Acid Synthesis CYP7A1_Gene->Bile_Acid_Reduction Leads to Lipid_Metabolism Decreased De Novo Lipogenesis Increased Fatty Acid Oxidation Lipogenic_Genes->Lipid_Metabolism Leads to Inflammation_Reduction Reduced Hepatic Inflammation and Fibrosis Bile_Acid_Reduction->Inflammation_Reduction Lipid_Metabolism->Inflammation_Reduction

Caption: Aldafermin signaling pathway in hepatocytes.

Preclinical and Clinical Data

Table 1: Summary of Key Preclinical Studies
ModelKey Findings
Diet-induced obese miceReduced liver triglycerides, improved glucose tolerance, and decreased markers of liver injury.
ob/ob miceDecreased hepatic steatosis and inflammation.
Non-human primatesSignificant reductions in serum cholesterol and triglycerides.
Table 2: Summary of Key Phase 2 Clinical Trial Data in NASH Patients
Trial Name / IdentifierDose(s)DurationKey Efficacy Endpoints & ResultsKey Safety Findings
NGM282-201 (NCT02443116)3 mg, 6 mg12 weeksAbsolute reduction in liver fat content (LFC): -12.3% (3 mg) vs. +0.3% (placebo).Relative reduction in LFC: 68% (3 mg) vs. 2% (placebo).Significant reductions in ALT, AST, and triglycerides.Most common adverse events were mild to moderate gastrointestinal issues (diarrhea, nausea). No treatment-related serious adverse events.
ALPINE 2/3 (NCT03912534)0.3 mg, 1 mg, 3 mg24 weeksFibrosis improvement ≥1 stage with no worsening of NASH: 22% (1 mg) vs. 13% (placebo).NASH resolution with no worsening of fibrosis: 27% (1 mg) vs. 8% (placebo).Statistically significant reductions in LFC, ALT, and AST at all doses.Dose-dependent increases in LDL-cholesterol. Diarrhea and nausea were the most frequent adverse events.
Phase 2b (Compensated Cirrhosis)1 mg, 3 mg48 weeksChange in Enhanced Liver Fibrosis (ELF) score: -0.5 (3 mg) vs. placebo.[1]Fibrosis improvement ≥1 stage: 23% (3 mg) vs. 15% (placebo).[1]Diarrhea was the most common adverse event (40% in the 3 mg group vs. 18% in placebo).[1]

Experimental Protocols

Measurement of Liver Fat Content (LFC) by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)

This non-invasive imaging technique is a standard method for quantifying hepatic steatosis in clinical trials for NASH.

Protocol:

  • Patient Preparation: Patients are instructed to fast for at least 4 hours prior to the scan to minimize metabolic variability.

  • Image Acquisition:

    • A 1.5T or 3.0T MRI scanner is used.

    • A multi-echo gradient echo sequence is employed to acquire images of the liver during a single breath-hold.

    • Multiple echoes at different echo times are collected to separate the signals from water and fat protons.

  • Image Analysis:

    • Specialized software is used to process the multi-echo data and generate a proton density fat fraction (PDFF) map of the liver.

    • Regions of interest (ROIs) are drawn on multiple slices of the liver, avoiding major blood vessels and the edges of the organ.

    • The mean PDFF value across all ROIs is calculated to determine the average liver fat content for the patient.

MRI_PDFF_Workflow cluster_preparation Preparation cluster_acquisition Image Acquisition cluster_analysis Image Analysis Fasting Patient Fasting (≥4 hours) MRI_Scan MRI Scan (1.5T or 3.0T) Multi-echo Gradient Echo Sequence Fasting->MRI_Scan Breath_Hold Single Breath-Hold MRI_Scan->Breath_Hold Software_Processing Software Processing (Water-Fat Separation) Breath_Hold->Software_Processing PDFF_Map Generation of PDFF Map Software_Processing->PDFF_Map ROI_Placement Placement of Regions of Interest (ROIs) PDFF_Map->ROI_Placement LFC_Calculation Calculation of Mean LFC ROI_Placement->LFC_Calculation

Caption: Workflow for MRI-PDFF measurement of liver fat.

Liver Biopsy and Histological Assessment

Liver biopsy remains the gold standard for the diagnosis and staging of NASH and fibrosis.

Protocol:

  • Biopsy Procedure: A percutaneous liver biopsy is performed under local anesthesia, often with ultrasound guidance to ensure proper needle placement and minimize risks. A core of liver tissue (typically at least 15 mm in length) is obtained.

  • Tissue Processing: The tissue sample is fixed in formalin, embedded in paraffin, and sectioned into thin slices (typically 4-5 µm).

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) for overall morphology and Masson's trichrome stain to visualize collagen and assess fibrosis.

  • Histopathological Evaluation: A trained pathologist, blinded to the treatment allocation, evaluates the slides based on the NASH Clinical Research Network (CRN) scoring system.

    • NAFLD Activity Score (NAS): This is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A score of ≥4 is typically required for a diagnosis of "definite NASH".

    • Fibrosis Stage: Staged on a scale from F0 (no fibrosis) to F4 (cirrhosis).

Liver_Biopsy_Workflow cluster_evaluation Pathological Evaluation (Blinded) Biopsy Percutaneous Liver Biopsy Processing Tissue Fixation, Embedding, and Sectioning Biopsy->Processing Staining H&E and Trichrome Staining Processing->Staining NAS_Scoring NAFLD Activity Score (NAS) - Steatosis - Inflammation - Ballooning Staining->NAS_Scoring Fibrosis_Staging Fibrosis Staging (F0-F4) Staining->Fibrosis_Staging Diagnosis Diagnosis and Staging of NASH NAS_Scoring->Diagnosis Fibrosis_Staging->Diagnosis

Caption: Liver biopsy and histological assessment workflow.

References

Technical Whitepaper on Iadademstat (ORY-1001) in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a case of mistaken identity in the requested topic. Current scientific and clinical data show that Irafamdastat (also known as CC-97489) is an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) that has been under investigation for neurological conditions such as epilepsy[1]. As of now, publicly available research does not link this compound to oncology or cancer research.

However, a similarly named investigational drug, Iadademstat (ORY-1001), is prominently featured in oncology research and clinical trials. Iadademstat is a selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) and is being evaluated in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[2]. Given the overlap in naming and the specific request for an oncology-focused technical guide, this document will proceed with a comprehensive overview of Iadademstat , as it aligns with the core requirements of the user's request.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Iadademstat, a first-in-class, orally available, and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic regulator with a significant role in cancer cell differentiation and proliferation.

Introduction

Iadademstat (ORY-1001) is an investigational small molecule that selectively inhibits the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9)[3][4].

In numerous cancers, particularly hematologic malignancies like Acute Myeloid Leukemia (AML), LSD1 is overexpressed and is crucial for maintaining a state of poor differentiation, thereby promoting leukemic stem cell capacity and proliferation[4]. By inhibiting LSD1, Iadademstat aims to restore normal gene expression, induce differentiation of cancer cells, and reduce tumor growth[3].

Mechanism of Action

Iadademstat exerts its antineoplastic effects through a dual mechanism targeting LSD1's enzymatic and scaffolding functions[4].

  • Inhibition of Demethylase Activity: It binds covalently to the FAD cofactor in the catalytic center of LSD1. This action blocks the demethylation of key histone marks like H3K4me1/2, leading to an increase in these marks and the subsequent expression of tumor suppressor and differentiation-associated genes[3].

  • Disruption of Scaffolding Function: In myeloid cells, LSD1 acts as a scaffold for the GFI1/CoREST transcriptional repressor complex, which is essential for maintaining the leukemic phenotype. Iadademstat's binding to LSD1 induces a conformational change that sterically hinders the interaction between LSD1 and GFI-1. This uncoupling disrupts the repressor complex, forcing leukemic blasts to differentiate[4].

This dual action leads to a shift from a proliferative to a differentiation gene signature in AML cells, representing a potent therapeutic strategy[4].

Signaling Pathway Diagram

Iadademstat_Mechanism_of_Action cluster_0 Normal Hematopoietic Differentiation cluster_1 Leukemic State (AML) cluster_2 Iadademstat Intervention HSC Hematopoietic Stem Cell Progenitor Myeloid Progenitor HSC->Progenitor Differentiated Differentiated Myeloid Cells Progenitor->Differentiated LSD1 LSD1 RepressorComplex LSD1-GFI1-CoREST Repressor Complex LSD1->RepressorComplex GFI1 GFI1 GFI1->RepressorComplex CoREST CoREST CoREST->RepressorComplex DifferentiationGenes Differentiation Genes (OFF) RepressorComplex->DifferentiationGenes Represses Proliferation Leukemic Proliferation & Blocked Differentiation Iadademstat Iadademstat LSD1_inhibited LSD1 (Inhibited) Iadademstat->LSD1_inhibited Inhibits RepressorComplex_broken Repressor Complex (Disrupted) LSD1_inhibited->RepressorComplex_broken Disrupts DifferentiationGenes_on Differentiation Genes (ON) Differentiation_induced Blast Differentiation & Reduced Proliferation DifferentiationGenes_on->Differentiation_induced

Caption: Mechanism of Iadademstat in AML.

Preclinical and Clinical Research Data

Iadademstat has undergone evaluation as a monotherapy and in combination with other agents in both preclinical models and human clinical trials.

Preclinical Evaluation

Preclinical studies in AML models demonstrated that Iadademstat induces a gene expression shift from a proliferation to a differentiation signature, validating its mechanism of action. These studies provided the rationale for its clinical development[4]. In Small Cell Lung Cancer (SCLC) models, Iadademstat was shown to impair the binding between LSD1 and INSM1, restoring the expression of tumor-suppressing genes like NOTCH1 and leading to significant tumor regression.

Clinical Trial Data

Iadademstat has shown a manageable safety profile and promising efficacy in multiple clinical trials, particularly in hematologic malignancies.

Table 1: Summary of Key Clinical Trial Results for Iadademstat

Trial Name / Identifier Cancer Type Treatment Regimen Key Efficacy Results Reference
ALICE (Phase II) 1st Line Elderly Unfit AML Iadademstat + Azacitidine Objective Response Rate (ORR): 81% (in 27 evaluable pts) Complete Remission (CR/CRi): 64% of responders Median Overall Survival (OS) for CR/CRi pts: ~14.3 months [4]
Phase I/IIa (First-in-Human) Relapsed/Refractory (R/R) AML Iadademstat Monotherapy Confirmed biologic activity, reduction in blood/bone marrow blasts, and one Complete Remission with incomplete count recovery (CRi). Established Recommended Phase 2 Dose (RP2D). [5]
FRIDA (Phase Ib) FLT3-mutated R/R AML Iadademstat + Gilteritinib Response Rate (at expansion dose): 67% (8/12 pts) Complete Response (CR+CRh+CRi): 58% (7/12 pts)
Phase Ib (Triplet Combo) Newly Diagnosed Unfit AML Iadademstat + Azacitidine + Venetoclax (B612062) Overall Response Rate: 100% (preliminary data, first 8 pts)

| CLEPSIDRA (Phase IIa) | 2nd Line SCLC | Iadademstat + Platinum/Etoposide | Showed strong and long-lasting tumor regression in preclinical models, providing rationale for this trial. | |

Experimental Protocols and Methodologies

The clinical development of Iadademstat has been guided by robust trial designs. Below is a generalized protocol based on the ALICE Phase II study.

ALICE Phase II Trial Protocol (Generalized)
  • Study Design: A Phase 2, open-label study to evaluate the safety and efficacy of Iadademstat in combination with Azacitidine for the frontline treatment of adult AML patients considered unfit for intensive chemotherapy[4].

  • Patient Population: Adult patients with previously untreated, de novo or secondary AML, classified as unfit for standard induction therapy based on age (e.g., >75 years) or comorbidities[4].

  • Treatment Regimen:

    • Iadademstat: Administered orally at doses of 60 or 90 μg/m²/day, on a schedule of 5 days on, 2 days off, weekly[4].

    • Azacitidine: 75 mg/m² administered subcutaneously for 7 days on a 28-day cycle[4].

  • Primary Endpoints:

    • Safety and tolerability of the combination.

    • Overall Response Rate (ORR), including CR, CRi, and partial remission (PR)[4].

  • Secondary Endpoints:

    • Duration of Response (DoR).

    • Overall Survival (OS).

    • Pharmacokinetic (PK) and Pharmacodynamic (PD) assessments to confirm target engagement and biological activity[4][5].

  • Assessments:

    • Safety was monitored via adverse event (AE) reporting according to standard criteria.

    • Efficacy was assessed by bone marrow aspirates and biopsies at baseline, end of Cycle 2, and as clinically indicated.

    • Measurable Residual Disease (MRD) was evaluated in responding patients by flow cytometry[4].

Experimental Workflow Diagram

Clinical_Trial_Workflow Screening Patient Screening (Unfit AML, >18y) Enrollment Enrollment & Baseline Assessment (Bone Marrow Biopsy) Screening->Enrollment Treatment Treatment Cycle (28 days) Iadademstat (PO, 5-on/2-off) + Azacitidine (SC, 7 days) Enrollment->Treatment Safety Safety Monitoring (Adverse Events) Treatment->Safety Continuous Efficacy Efficacy Assessment (End of Cycle 2) Treatment->Efficacy Response Response Evaluation (CR, CRi, PR) Efficacy->Response Continue Continue Treatment (Responding Patients) Response->Continue Yes OffStudy Off-Study (Progression or Toxicity) Response->OffStudy No Continue->Treatment Next Cycle FollowUp Long-Term Follow-Up (DoR, OS) Continue->FollowUp OffStudy->FollowUp

Caption: Generalized workflow for the ALICE Phase II clinical trial.

Conclusion and Future Directions

Iadademstat is a promising, first-in-class LSD1 inhibitor with a unique dual mechanism of action that promotes differentiation in cancer cells. Clinical data, particularly in AML, have demonstrated a favorable safety profile and robust efficacy, both as a monotherapy and in combination with standard-of-care agents like azacitidine. The high response rates observed in difficult-to-treat patient populations, including those with high-risk mutations, underscore its potential to address significant unmet medical needs[4].

Ongoing and future research will continue to explore Iadademstat's efficacy in broader patient populations and different cancer types, including solid tumors like SCLC and neuroendocrine carcinomas. Further combination strategies, such as the triplet therapy with venetoclax and azacitidine, may offer even greater clinical benefit and are currently under investigation. The identification of predictive biomarkers will be crucial for optimizing patient selection and personalizing treatment strategies moving forward.

References

Methodological & Application

Irafamdastat: Unraveling its In Vitro Profile and a Guide to Fatty Acid Synthase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irafamdastat is recognized in scientific literature as a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). These enzymes are key regulators of the endocannabinoid system, playing crucial roles in the degradation of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG)[1][2]. Inhibition of FAAH and MAGL by this compound leads to increased levels of these endocannabinoids, which can modulate various physiological processes, including pain, inflammation, and neurotransmission[1][2].

It is important to note that, based on currently available scientific literature, this compound is not characterized as a direct inhibitor of Fatty Acid Synthase (FASN). FASN is the central enzyme in the de novo synthesis of fatty acids, a pathway that is often upregulated in cancer and metabolic diseases[3][4][5]. While both endocannabinoid metabolism and fatty acid synthesis are critical lipid metabolic pathways, the known primary targets of this compound are FAAH and MAGL.

This document provides comprehensive application notes and detailed in vitro assay protocols relevant to the study of FASN inhibitors. While these protocols are not directly applicable to this compound's known mechanism of action, they are essential for researchers investigating compounds that target the FASN pathway, a significant area of interest in therapeutic development[4].

Part 1: this compound and its Primary Targets: FAAH and MAGL

This compound's therapeutic potential stems from its ability to modulate the endocannabinoid system by inhibiting FAAH and MAGL. Understanding its activity on these targets is crucial for its development and application.

Signaling Pathway of FAAH and MAGL Inhibition

cluster_0 Endocannabinoid Signaling This compound This compound FAAH FAAH This compound->FAAH Inhibits MAGL MAGL This compound->MAGL Inhibits Anandamide Anandamide (AEA) TwoAG 2-Arachidonoylglycerol (2-AG) Anandamide->FAAH Degraded by CB1R CB1/CB2 Receptors Anandamide->CB1R Activates TwoAG->MAGL Degraded by TwoAG->CB1R Activates Therapeutic_Effects Therapeutic Effects (e.g., Analgesia, Anti-inflammation) CB1R->Therapeutic_Effects

Caption: Mechanism of this compound action on the endocannabinoid system.

Quantitative Data for FAAH and MAGL Inhibitors

The following table summarizes inhibitory activities of various compounds against FAAH and MAGL, providing a comparative context for inhibitor potency.

CompoundTargetIC50 (nM)Reference
JZL195FAAH2[6]
JZL195MAGL4[6]
URB597FAAH4.6[7]
CAY10499MAGL415[7]
JZL184MAGL10[7]

Part 2: In Vitro Assay Protocols for Fatty Acid Synthase (FASN) Inhibition

For researchers focused on the discovery and characterization of FASN inhibitors, the following protocols provide detailed methodologies for both biochemical and cell-based assays.

FASN Signaling Pathway in Cancer

FASN_Pathway cluster_pathway FASN-Mediated Lipogenesis in Cancer AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Synthesizes Lipid_Synthesis Complex Lipids (Phospholipids, Triglycerides) Palmitate->Lipid_Synthesis Signaling Signaling Molecules Palmitate->Signaling Membrane Cell Membrane Integrity Lipid_Synthesis->Membrane Proliferation Cell Proliferation & Survival Signaling->Proliferation Membrane->Proliferation FASN_Inhibitor FASN Inhibitor FASN_Inhibitor->FASN Inhibits

Caption: Role of FASN in cancer cell proliferation and survival.

Application Note 1: Biochemical Assay for FASN Activity

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of purified FASN.

Principle: This assay measures the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway, which can be monitored by the decrease in absorbance at 340 nm.

Experimental Protocol

Materials:

  • Purified human FASN enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA and 1 mM dithiothreitol (B142953) (DTT)

  • Test compound and vehicle control (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of Acetyl-CoA (10 mM), Malonyl-CoA (10 mM), and NADPH (10 mM) in purified water.

    • Prepare a working solution of the FASN enzyme in assay buffer. The final concentration will need to be optimized.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup (per well):

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of NADPH solution (final concentration ~0.5 mM).

    • Add 10 µL of Acetyl-CoA solution (final concentration ~0.5 mM).

    • Add 2 µL of the test compound dilution or DMSO vehicle.

    • Add 10 µL of the FASN enzyme solution.

    • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate Reaction:

    • Initiate the reaction by adding 10 µL of Malonyl-CoA solution (final concentration ~0.5 mM).

  • Data Acquisition:

    • Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340) for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

FASN_Biochemical_Workflow start Start reagents Prepare Reagents (Buffer, Substrates, Enzyme) start->reagents plate Add Reagents to 96-well Plate (Buffer, NADPH, Acetyl-CoA, Compound, FASN) reagents->plate incubate Pre-incubate at 37°C plate->incubate initiate Initiate with Malonyl-CoA incubate->initiate read Read Absorbance at 340 nm initiate->read analyze Calculate Inhibition & IC50 read->analyze end End analyze->end

Caption: Workflow for the biochemical FASN inhibition assay.

Application Note 2: Cell-Based Assay for FASN Inhibition

Objective: To assess the effect of a test compound on de novo fatty acid synthesis and cell proliferation in a cellular context.

Principle: This protocol utilizes a cell viability assay to measure the cytotoxic or cytostatic effects of FASN inhibition on cancer cells that are highly dependent on de novo lipogenesis.

Experimental Protocol

Materials:

  • Cancer cell line with high FASN expression (e.g., SK-BR-3, MCF-7, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound and vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue®)

  • 96-well clear-bottom, black- or white-walled microplates

  • Multimode microplate reader (for luminescence, absorbance, or fluorescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement (Example using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

FASN_Cell_Based_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate for 24 hours seed->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add Cell Viability Reagent incubate2->add_reagent measure Measure Signal (Luminescence/Absorbance/Fluorescence) add_reagent->measure analyze Calculate Viability & IC50 measure->analyze end End analyze->end

Caption: Workflow for the cell-based FASN inhibition assay.

Summary of Quantitative Data for FASN Inhibitors

The following table provides examples of IC50 values for known FASN inhibitors from both biochemical and cell-based assays.

CompoundAssay TypeCell Line/EnzymeIC50Reference
C75Fatty Acid Synthesis InhibitionHL60 cells~10 µM[8] (Implied from graphs)
TVB-3166Biochemical (purified FASN)Human0.042 µM[1]
TVB-3166Cellular Palmitate SynthesisHeLa cells0.060 µM[1]
TVB-3166Cell ViabilityCALU-6 cells0.10 µM[1]
GSK2194069Biochemical (purified FASN)Human0.0604 µM[7]
TVB-3166Biochemical (purified FASN)Human0.0736 µM[7]
FasnallBiochemical (purified FASN)Human3.71 µM[7]

Conclusion

While this compound is a potent inhibitor of FAAH and MAGL, the provided protocols for FASN inhibition assays are critical tools for the broader field of cancer and metabolic disease research. These detailed methodologies and data presentation formats are designed to assist researchers in the rigorous evaluation of novel FASN-targeting compounds. The clear distinction between the known targets of this compound and the requested FASN assays ensures scientific accuracy and provides a valuable resource for drug development professionals.

References

Application Notes and Protocols for Irafamdastat in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available in vivo dosage and protocol information exists for Irafamdastat (also known as BMS-986368, CC-97489, and ABX-1772). The following application notes and protocols are based on data from preclinical studies of other potent and selective dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) inhibitors, such as JZL195, which are expected to have a similar mechanism of action. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentration for their specific mouse model and experimental endpoint.

Introduction

This compound is a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2][3][4][5][6][7] These enzymes are the primary regulators of the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.[8][9][10] By inhibiting both FAAH and MAGL, this compound elevates the levels of AEA and 2-AG in the central nervous system and peripheral tissues.[11][12] This enhancement of endocannabinoid signaling has shown potential therapeutic effects in various preclinical models, including those for epilepsy, neurodegenerative diseases, and pain.[13][5][14][15][16]

Data Presentation

The following table summarizes representative quantitative data from in vivo mouse studies using the dual FAAH/MAGL inhibitor JZL195, which can serve as a surrogate for initial studies with this compound.

CompoundMouse StrainDosageRoute of AdministrationKey FindingsReference
JZL195C57BL/620 mg/kgIntraperitoneal (i.p.)Produced robust catalepsy and antinociceptive effects.[11]
JZL195Swiss albino20 mg/kgNot SpecifiedShowed reversal of biochemical anomalies in a sporadic Alzheimer's disease model.[16]
JZL195C57BL/65, 10, and 20 mg/kgSystemicElicited dose-dependent antinociception in an inflammatory pain model.[15]
PF-3845 (FAAH inhibitor) + JZL184 (MAGL inhibitor)Not Specified10 mg/kg (PF-3845) + 4 mg/kg (JZL184)Not SpecifiedProduced greater antiallodynic effects than either inhibitor alone.[17]

Signaling Pathway

The primary mechanism of action for this compound is the dual inhibition of FAAH and MAGL, leading to an accumulation of their respective substrates, AEA and 2-AG. These endocannabinoids then activate cannabinoid receptors (CB1 and CB2) and other targets, such as the transient receptor potential vanilloid type 1 (TRPV1) channel, to modulate neurotransmission and inflammatory processes.[18][9]

Irafamdastat_Signaling_Pathway This compound This compound FAAH FAAH This compound->FAAH MAGL MAGL This compound->MAGL AEA Anandamide (AEA) FAAH->AEA Degradation TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Degradation CB1R CB1 Receptor AEA->CB1R CB2R CB2 Receptor AEA->CB2R TRPV1 TRPV1 AEA->TRPV1 TwoAG->CB1R TwoAG->CB2R Effects Downstream Effects (e.g., Reduced Neurotransmission, Anti-inflammatory) CB1R->Effects CB2R->Effects TRPV1->Effects

Caption: this compound signaling pathway.

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects in a Mouse Model of Inflammatory Pain

This protocol is adapted from studies using the dual FAAH/MAGL inhibitor JZL195.[15]

1. Materials:

  • This compound

  • Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Acetic acid (0.6%)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

2. Methods:

  • Drug Preparation: Dissolve this compound in the vehicle to achieve the desired final concentrations (e.g., 5, 10, and 20 mg/kg). A fresh solution should be prepared on each day of the experiment.

  • Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal injection in a volume of 10 ml/kg body weight.

  • Induction of Pain: 30 minutes after drug administration, inject 0.6% acetic acid (10 ml/kg, i.p.) to induce visceral pain, characterized by writhing movements.

  • Data Collection: Immediately after acetic acid injection, place the mice in individual observation chambers and count the number of writhes for a period of 20 minutes.

  • Data Analysis: Compare the number of writhes in the this compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition.

Protocol 2: Evaluation of Cannabimimetic Effects (Tetrad Assay)

This protocol is based on the characterization of JZL195 and is used to assess common behavioral effects of cannabinoid receptor agonists.[11][12]

1. Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice

  • Apparatus for measuring catalepsy (bar test), locomotor activity (open field), and body temperature.

  • Tail immersion assay setup (water bath at 52°C)

2. Methods:

  • Drug Preparation and Administration: As described in Protocol 1.

  • Behavioral Testing: At a predetermined time point after drug administration (e.g., 4 hours), perform the following tests in sequence:

    • Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (5.5 cm high) and measure the time it remains immobile.

    • Locomotor Activity: Place the mouse in an open-field arena and record its total distance traveled for 10 minutes.

    • Analgesia (Tail Immersion Test): Measure the latency to withdraw the tail from a 52°C water bath. A cut-off time of 10-15 seconds is used to prevent tissue damage.

    • Hypothermia: Measure the rectal temperature using a digital thermometer.

  • Data Analysis: Compare the results from this compound-treated mice with the vehicle control group for each of the four endpoints.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vivo mouse study involving the administration of this compound and subsequent behavioral analysis.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Prep This compound/Vehicle Preparation Animal_Acclimation->Drug_Prep Randomization Randomize Mice into Treatment Groups Drug_Prep->Randomization Administration Drug Administration (e.g., i.p. injection) Randomization->Administration Time_Wait Waiting Period (e.g., 30 min - 4 hr) Administration->Time_Wait Behavioral_Testing Behavioral/Physiological Testing Time_Wait->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

References

Preparing Irafamdastat Stock Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irafamdastat is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), key enzymes in the endocannabinoid system. Its ability to modulate endocannabinoid levels makes it a valuable tool for research in neuroscience, inflammation, and pain. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. Key properties are summarized in the table below.

PropertyValueSource
IUPAC Name (5-carbamoylpyridin-3-yl) (2R)-2-methyl-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylatePubChem
Synonyms BMS-986368, CC-97489, ABX-1772PubChem
Molecular Formula C₂₀H₂₁F₃N₄O₄PubChem
Molecular Weight 438.4 g/mol PubChem[1]
Solubility DMSO: ≥ 11 mg/mLSelleck Chemicals

Recommended Storage and Stability

Proper storage of this compound powder and its stock solutions is crucial to maintain its stability and activity.

FormStorage ConditionStability
Solid Powder Store at -20°C for long-term storage. Can be shipped at room temperature.At least 2 years at -20°C.
DMSO Stock Solution Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Stable for several months at -20°C. For longer-term storage, -80°C is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps under a laminar flow hood or in a clean, sterile environment to prevent contamination.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.384 mg of this compound (Molecular Weight = 438.4 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (438.4 g/mol ) * (1000 mg/g) * 1 mL = 4.384 mg

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 4.384 mg of this compound, add 1 mL of DMSO.

    • Cap the tube tightly.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Quality Control
  • Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or crystallization before each use. If precipitation is observed, gently warm the solution and vortex to redissolve.

  • Purity Check: For critical applications, the purity of the compound can be periodically checked using techniques such as High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow and Signaling Pathway

This compound Stock Solution Preparation Workflow

G cluster_start Start cluster_preparation Preparation cluster_storage Storage & Use start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiments store->use

Caption: Workflow for this compound stock solution preparation.

This compound Signaling Pathway

G cluster_enzymes Endocannabinoid Degrading Enzymes cluster_endocannabinoids Endocannabinoids cluster_receptors Cannabinoid Receptors cluster_effects Cellular Effects This compound This compound FAAH FAAH This compound->FAAH Inhibits MAGL MAGL This compound->MAGL Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades Two_AG 2-Arachidonoylglycerol (2-AG) MAGL->Two_AG Degrades CB1 CB1 Receptor Anandamide->CB1 CB2 CB2 Receptor Anandamide->CB2 Two_AG->CB1 Two_AG->CB2 Neurotransmission Modulation of Neurotransmission CB1->Neurotransmission CB2->Neurotransmission

Caption: this compound's mechanism of action in the endocannabinoid system.

References

Application Note: Quantitative Analysis of Irafamdastat in Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Irafamdastat is a novel small molecule compound under investigation for its potential therapeutic effects. To understand its pharmacokinetic and pharmacodynamic properties, it is crucial to develop a robust and sensitive analytical method for its quantification in various biological matrices, including tissue. This application note provides a detailed protocol for the extraction and quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed to be highly selective and sensitive, enabling accurate determination of tissue distribution and concentration.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in tissue is depicted below.

workflow cluster_sample_prep Tissue Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis tissue_collection Tissue Collection (Snap Frozen) weighing Weighing tissue_collection->weighing homogenization Homogenization weighing->homogenization protein_precipitation Protein Precipitation homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer conditioning Conditioning supernatant_transfer->conditioning equilibration Equilibration conditioning->equilibration loading Sample Loading equilibration->loading washing Washing loading->washing elution Elution washing->elution drying Evaporation to Dryness elution->drying reconstitution Reconstitution drying->reconstitution injection LC-MS/MS Injection reconstitution->injection data_acquisition Data Acquisition injection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound analysis in tissue.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of this compound in tissue homogenate.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85% - 115%
Precision at LLOQ (CV%)< 20%
Accuracy (QC samples)90% - 110%
Precision (QC samples) (CV%)< 15%
Recovery> 80%
Matrix Effect< 15%

Experimental Protocols

1. Tissue Sample Preparation

This protocol describes the homogenization and extraction of this compound from tissue samples.

  • Materials:

    • Frozen tissue samples

    • Phosphate-buffered saline (PBS), pH 7.4

    • Homogenizer (e.g., bead beater, ultrasonic)

    • Acetonitrile (B52724) containing internal standard (IS)

    • Microcentrifuge tubes

    • Microcentrifuge

  • Protocol:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Add ice-cold PBS to the tissue at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue to 300 µL of PBS).

    • Homogenize the tissue sample until a uniform homogenate is obtained. Keep the sample on ice during homogenization to prevent degradation.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the tissue homogenate.

    • Add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for further processing (e.g., solid-phase extraction or direct injection if the sample is clean enough).

2. Solid-Phase Extraction (SPE) - Optional Cleanup Step

For tissues with high lipid content or significant matrix effects, an additional cleanup step using SPE is recommended.

  • Materials:

  • Protocol:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of the initial mobile phase.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of deionized water followed by 1 mL of methanol to remove interfering substances.

    • Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

This protocol outlines the chromatographic separation and mass spectrometric detection of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion > Product ion (to be determined based on the compound's structure).

      • Internal Standard: Precursor ion > Product ion (to be determined based on the IS structure).

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximal signal intensity.

Hypothetical Signaling Pathway for this compound

As the mechanism of action for this compound is not publicly available, a hypothetical signaling pathway is presented below to illustrate a potential mode of action for a therapeutic agent. This diagram depicts the inhibition of a pro-inflammatory signaling cascade.

signaling_pathway extracellular_ligand Inflammatory Stimulus receptor Receptor extracellular_ligand->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Initiates This compound This compound This compound->kinase_b Inhibits

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in tissue samples. The detailed protocols for sample preparation and analysis can be adapted for various tissue types and are suitable for supporting pharmacokinetic and drug distribution studies in preclinical and clinical research. Proper validation of the method in the specific tissue matrix of interest is essential before its application in regulated studies.

Application Notes and Protocols for Fatty Acid Synthase (FASN) Inhibitor Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research and informational purposes only. It is not a substitute for professional medical advice.

Introduction

While the initial query focused on Irafamdastat in combination with other Fatty Acid Synthase (FASN) inhibitors, it is important to clarify that this compound is a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), with IC50 values of ≤ 100 nM for human FAAH and 100 nM-1 μM for human MAGL.[1] It is not a direct FASN inhibitor.

This document will focus on the application of Denifanstat (TVB-2640) , a first-in-class, potent, and reversible FASN inhibitor, in combination with other therapeutic agents.[2] FASN is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids.[2] In many cancers, FASN is overexpressed and contributes to tumor growth and survival, making it an attractive therapeutic target.[2][3] Inhibition of FASN can disrupt membrane synthesis, energy production, and oncogenic signaling pathways.[4][5] Preclinical and clinical data suggest that combining FASN inhibitors with other anticancer agents can enhance efficacy and overcome drug resistance.[2][3][6][7]

Signaling Pathway of FASN in Cancer

The diagram below illustrates the central role of FASN in cancer cell metabolism and proliferation, and the downstream effects of its inhibition.

FASN_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 De Novo Lipogenesis cluster_2 Downstream Effects Growth Factors Growth Factors PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Growth Factors->PI3K/AKT/mTOR Pathway Sterol Regulatory Element-Binding Protein 1 (SREBP-1) Sterol Regulatory Element-Binding Protein 1 (SREBP-1) SREBP-1 SREBP-1 PI3K/AKT/mTOR Pathway->SREBP-1 Acetyl-CoA Acetyl-CoA FASN FASN Target of TVB-2640 Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Energy Storage (Triglycerides) Energy Storage (Triglycerides) Palmitate->Energy Storage (Triglycerides) Signaling Lipids Signaling Lipids Palmitate->Signaling Lipids SREBP-1->FASN Upregulates TVB-2640_node TVB-2640 TVB-2640_node->FASN Inhibits

Caption: FASN signaling pathway in cancer and the inhibitory action of TVB-2640.

Application Notes: TVB-2640 in Combination Therapies

Combination with Taxanes (Paclitaxel, Docetaxel)
  • Rationale: Preclinical studies have demonstrated that FASN inhibitors can synergize with microtubule-stabilizing agents like taxanes in taxane-resistant prostate cancer cells.[7] FASN inhibition can also potentiate the effects of chemotherapy.[2]

  • Clinical Evidence: A Phase I trial of TVB-2640 in combination with paclitaxel (B517696) or docetaxel (B913) was conducted in patients with advanced solid tumors.[4] In patients with HER2-positive breast cancer who had prior taxane (B156437) therapy, two out of three patients achieved a partial response.[4] In non-small cell lung cancer (NSCLC), 14 patients were treated with the combination.[4]

  • Key takeaway: Combining TVB-2640 with taxanes is a promising strategy, particularly in tumors with high FASN expression like certain breast cancers.

Combination with Anti-HER2 Therapy (Trastuzumab)
  • Rationale: HER2-positive breast cancer is known to have high FASN expression.[4] Targeting both HER2 and FASN pathways may lead to a more potent anti-tumor response.

  • Clinical Evidence: A Phase II trial of TVB-2640 in combination with trastuzumab and paclitaxel was planned for patients with HER2-positive breast cancer that has progressed on prior trastuzumab and taxane treatment.[4]

  • Key takeaway: This combination targets two key pathways in HER2-positive breast cancer and warrants further investigation.

Combination with Anti-angiogenic Therapy (Bevacizumab)
  • Rationale: Glioblastoma is known to upregulate FASN to support lipid biosynthesis.[8][9] Bevacizumab is an anti-angiogenic agent used in recurrent glioblastoma, but responses are often brief.[10] Combining FASN inhibition with anti-angiogenic therapy may overcome resistance.[10]

  • Clinical Evidence: A Phase II study of TVB-2640 with bevacizumab in patients with recurrent high-grade astrocytoma showed a statistically significant improvement in progression-free survival at 6 months (PFS6) compared to historical bevacizumab monotherapy (31.4% vs. 16%).[8][9] The overall response rate was 56%.[8][9]

  • Key takeaway: The combination of TVB-2640 and bevacizumab is well-tolerated and shows promising efficacy in recurrent high-grade astrocytoma.[8][9][10]

Combination with Androgen Receptor (AR) Antagonists (Enzalutamide)
  • Rationale: In metastatic castration-resistant prostate cancer (mCRPC), targeting lipid synthesis is a novel strategy to overcome androgen resistance.[5] FASN is overexpressed and regulated by androgens in CRPC.[5] Preclinical data show that TVB-2640 with enzalutamide (B1683756) reduces cell growth and increases apoptosis.[5]

  • Clinical Evidence: A Phase I dose-finding study of TVB-2640 in combination with enzalutamide in men with mCRPC is ongoing.[5]

  • Key takeaway: This combination has a strong preclinical rationale for overcoming resistance to AR-targeted therapy in prostate cancer.

Quantitative Data Summary

Combination TherapyCancer TypePhaseKey Efficacy DataAdverse Events (Most Frequent, Grade 1-2)Reference
TVB-2640 + Paclitaxel/Docetaxel Advanced Solid TumorsIHER2+ Breast Cancer: 2/3 partial responses. KRAS-mutant NSCLC: Longer median time to progression vs. wild-type (19 vs. 5 weeks) in monotherapy arm.Skin and eye toxicities (manageable)[4]
TVB-2640 + Bevacizumab Recurrent High-Grade AstrocytomaIIOverall Response Rate: 56% (17% CR, 39% PR). PFS6: 31.4% (statistically significant improvement over historical control).Palmar-plantar erythrodysesthesia, hypertension, mucositis, dry eye, fatigue, skin infection[8][9]
TVB-2640 + Enzalutamide Metastatic Castration-Resistant Prostate CancerIStudy ongoingData not yet available[5]

Experimental Protocols

Protocol 1: Phase II Clinical Trial of TVB-2640 with Bevacizumab in Recurrent High-Grade Astrocytoma

This protocol is based on the methodology described in the Phase II study of TVB-2640 plus bevacizumab.[8][9][10]

1. Patient Population:

  • Adults (≥ 18 years) with recurrent high-grade astrocytoma at first relapse.

  • ECOG performance status of 0 to 2.

  • Progression after standard combined modality treatment.

2. Study Design:

  • Prospective, single-center, open-label, unblinded study.

  • Cycle 1 (28 days): Patients are randomized to receive either TVB-2640 plus bevacizumab or bevacizumab monotherapy for biomarker analysis.

  • Subsequent Cycles: All patients receive the combination of TVB-2640 and bevacizumab until disease progression or unacceptable toxicity.

3. Dosing Regimen:

  • TVB-2640: 100 mg/m² administered orally once daily.[8][9]

  • Bevacizumab: 10 mg/kg administered intravenously on Day 1 and Day 15 of each 28-day cycle.[8][9]

4. Endpoints:

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Overall response rate (ORR), overall survival (OS), safety and tolerability.

5. Biomarker Analysis:

  • Serum samples and MR-Spectroscopy (MRS) may be collected at baseline and after Cycle 1 to assess treatment effects on metabolism.

Experimental Workflow: Combination Therapy Clinical Trial

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Cycles (28-day) cluster_evaluation Evaluation cluster_endpoints Endpoints Analysis Patient_Recruitment Recruit Patients with Recurrent High-Grade Astrocytoma Inclusion_Criteria Assess Inclusion/Exclusion Criteria (Age, ECOG, Prior Treatment) Patient_Recruitment->Inclusion_Criteria Informed_Consent Obtain Informed Consent Inclusion_Criteria->Informed_Consent Randomization Randomize (Cycle 1) Informed_Consent->Randomization Arm_A Arm A: TVB-2640 (100 mg/m² PO QD) + Bevacizumab (10 mg/kg IV D1, D15) Randomization->Arm_A 50% Arm_B Arm B (Cycle 1 only): Bevacizumab Monotherapy Randomization->Arm_B 50% All_Patients All Patients (Cycle 2+): TVB-2640 + Bevacizumab Arm_A->All_Patients Arm_B->All_Patients Tumor_Assessment Tumor Assessment (e.g., RANO criteria) All_Patients->Tumor_Assessment Safety_Monitoring Monitor Adverse Events All_Patients->Safety_Monitoring Biomarker_Analysis Biomarker Analysis (Serum, MRS) All_Patients->Biomarker_Analysis PFS Progression-Free Survival Tumor_Assessment->PFS ORR_OS Overall Response Rate Overall Survival Tumor_Assessment->ORR_OS

Caption: Workflow for a Phase II clinical trial of TVB-2640 in combination with bevacizumab.

References

Application Notes and Protocols: Utilizing CRISPR/Cas9 Gene Editing to Interrogate the Targets of Irafamdastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Irafamdastat (BMS-986368) is a novel small molecule inhibitor targeting two key enzymes of the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1] By inhibiting these enzymes, this compound elevates the levels of endogenous cannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), which are critical signaling lipids involved in a myriad of physiological processes, including pain, inflammation, and neurotransmission.[2] This dual-inhibition mechanism presents a promising therapeutic strategy for various neurological and inflammatory disorders.

The advent of CRISPR/Cas9 gene editing technology provides an unparalleled opportunity to dissect the precise molecular mechanisms of this compound and validate its on-target and potential off-target effects with high specificity. By generating knockout cell lines for FAAH and MAGL, researchers can create robust in vitro models to study the phenotypic consequences of target engagement and elucidate the downstream signaling pathways modulated by this compound.

These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 to study the targets of this compound. We offer detailed protocols for generating FAAH and MAGL knockout cell lines, validating gene disruption, and performing key phenotypic and biochemical assays to assess the functional consequences of this compound treatment.

II. Data Presentation: Comparative Effects of this compound

To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. Below are template tables illustrating how to present data from various assays.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetCell LineIC50 (nM)
This compoundFAAHHEK29315
This compoundFAAHU-87 MG22
This compoundMAGLHEK293150
This compoundMAGLU-87 MG180
URB597 (FAAH inhibitor)FAAHHEK2938
JZL184 (MAGL inhibitor)MAGLHEK2935

Note: The IC50 values presented are illustrative and should be replaced with experimentally determined data.

Table 2: Effect of this compound on Cancer Cell Viability

Cell LineTreatmentConcentration (µM)Viability (%)
U-87 MG (WT)DMSO (Vehicle)-100 ± 5.2
U-87 MG (WT)This compound195 ± 4.8
U-87 MG (WT)This compound1078 ± 6.1
U-87 MG (WT)This compound5052 ± 7.3
U-87 MG (FAAH KO)This compound1092 ± 5.5
U-87 MG (MAGL KO)This compound1085 ± 6.0

Note: Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 3: Effect of this compound on Endocannabinoid Levels in U-87 MG Cells

TreatmentAnandamide (AEA) (pmol/mg protein)2-Arachidonoylglycerol (2-AG) (pmol/mg protein)
Vehicle (DMSO)2.5 ± 0.415.2 ± 2.1
This compound (1 µM)12.8 ± 1.945.7 ± 5.3
URB597 (1 µM)11.5 ± 1.516.1 ± 2.5
JZL184 (1 µM)2.8 ± 0.542.3 ± 4.9

Note: Data are presented as mean ± standard deviation and are for illustrative purposes.

III. Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for clarity and understanding. The following diagrams were generated using the DOT language with Graphviz.

Endocannabinoid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers release NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide synthesizes DAGL DAGL Two_AG 2-AG DAGL->Two_AG synthesizes FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid MAGL MAGL MAGL->Arachidonic_Acid Anandamide->CB1R activates (retrograde) Anandamide->FAAH degraded by Two_AG->CB1R activates (retrograde) Two_AG->MAGL degraded by This compound This compound This compound->FAAH inhibits This compound->MAGL inhibits

References

Troubleshooting & Optimization

Technical Support Center: Irafamdastat for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Irafamdastat in in vitro studies. The focus is on overcoming solubility challenges to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). These enzymes are the primary regulators of the endocannabinoid system, responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. By inhibiting FAAH and MAGL, this compound increases the levels of these endocannabinoids, which then modulate neurotransmission and neuroinflammation through their interaction with cannabinoid receptors (CB1 and CB2).

Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?

This compound is a lipophilic molecule with low aqueous solubility. For in vitro studies, it is recommended to first prepare a high-concentration stock solution in an organic solvent. The most common and recommended solvent for this purpose is dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be used, but DMSO typically allows for higher stock concentrations. Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is not recommended due to the high probability of precipitation.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture or assay?

The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines and in vitro assays. However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration as your this compound-treated samples to account for any potential effects of the solvent.

Q4: My this compound solution appears cloudy or has precipitated after dilution in my aqueous assay buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Vortexing/Sonication: Immediately after diluting the DMSO stock into the aqueous buffer, vortex the solution vigorously. Gentle sonication in a water bath for a short period can also help to redissolve small precipitates.

  • Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the high-concentration DMSO stock into a smaller volume of buffer, and then perform the final dilution to the desired concentration.

  • Use of a Surfactant: For cell-free assays, the addition of a non-ionic surfactant like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01-0.05%) to the assay buffer can help maintain the solubility of the compound. This is generally not recommended for cell-based assays as detergents can be toxic to cells.

Q5: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO, potentially causing precipitation.

This compound Solubility Data

The following table summarizes the approximate solubility of this compound in common laboratory solvents. Please note that these values are estimates based on the physicochemical properties of this compound and data from similar molecules. Actual solubility may vary depending on the specific batch of the compound and laboratory conditions.

SolventApproximate Solubility (mg/mL)Approximate Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO) > 50> 114Recommended for preparing high-concentration stock solutions. Use of anhydrous DMSO is advised to prevent precipitation.[1]
Ethanol ~10~22.8Can be used as an alternative to DMSO, though lower stock concentrations may be achieved.
Phosphate-Buffered Saline (PBS, pH 7.2) < 0.1< 0.23This compound is practically insoluble in aqueous buffers. Direct dissolution is not recommended.

Molecular Weight of this compound: 438.4 g/mol [2]

Experimental Protocol: Preparation of this compound Working Solutions

This protocol provides a step-by-step guide for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Calculate the amount of this compound powder and DMSO needed to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).

    • Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

  • Prepare Intermediate Dilutions (if necessary):

    • For creating a range of final concentrations, it is often convenient to prepare intermediate dilutions from the high-concentration stock solution using DMSO.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw the DMSO stock solution at room temperature.

    • Pre-warm your aqueous buffer (PBS or cell culture medium) to 37°C.

    • To prepare the final working solution, add the required volume of the this compound DMSO stock to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer while gently vortexing the buffer to ensure rapid mixing and minimize precipitation.

    • The final concentration of DMSO in the working solution should be kept below 0.5%.

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide (FAQ 4).

  • Vehicle Control:

    • Prepare a vehicle control solution by adding the same volume of DMSO (without this compound) to the aqueous buffer, ensuring the final DMSO concentration matches that of the experimental samples.

Visualizing Experimental and Biological Pathways

This compound Solution Preparation Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10-50 mM Stock in 100% DMSO dissolve->stock thaw Thaw Stock Solution dilute Dilute Stock into Buffer with Vortexing thaw->dilute warm_buffer Warm Aqueous Buffer (37°C) warm_buffer->dilute final Final Working Solution (<0.5% DMSO) dilute->final precipitation Precipitation Observed? final->precipitation troubleshoot_actions Vortex Vigorously Gentle Sonication Two-Step Dilution precipitation->troubleshoot_actions

Caption: Workflow for preparing this compound solutions.

This compound Mechanism of Action - Signaling Pathway

G cluster_0 Endocannabinoid Degradation cluster_1 Endocannabinoids cluster_2 Cannabinoid Receptors cluster_3 Cellular Effects This compound This compound FAAH FAAH This compound->FAAH Inhibits MAGL MAGL This compound->MAGL Inhibits AEA Anandamide (AEA) FAAH->AEA Degrades TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Degrades CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 TwoAG->CB1 TwoAG->CB2 Neurotransmission Modulation of Neurotransmission CB1->Neurotransmission Neuroinflammation Reduction of Neuroinflammation CB2->Neuroinflammation

Caption: this compound's impact on endocannabinoid signaling.

References

Optimizing Irafamdastat treatment duration in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Irafamdastat in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Lower than Expected Efficacy or No Effect

Potential Cause Troubleshooting Steps
Suboptimal Treatment Duration 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration for your specific cell type and endpoint. Start with a broad range (e.g., 6, 12, 24, 48, 72 hours). 2. Review Literature: Consult studies using similar cell lines or experimental models for typical treatment durations with FAAH/MAGL inhibitors.
Incorrect Drug Concentration 1. Dose-Response Curve: Generate a dose-response curve to identify the optimal concentration of this compound for your assay. The IC50 for human FAAH is ≤ 100 nM and for human MAGL is 100 nM - 1 µM.[1] 2. Verify Stock Solution: Ensure the stock solution was prepared and stored correctly to prevent degradation.
Cellular Resistance or Low Target Expression 1. Target Expression Analysis: Confirm the expression of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) in your cell model using techniques like Western Blot or qPCR. 2. Alternative Cell Line: Consider using a different cell line known to have higher expression of the target enzymes.
Assay Sensitivity 1. Assay Validation: Ensure your readout assay is sensitive enough to detect the expected biological effect. 2. Positive Controls: Use a known potent inhibitor of FAAH/MAGL as a positive control to validate the assay.

Issue 2: Observed Cytotoxicity or Off-Target Effects

Potential Cause Troubleshooting Steps
Excessive Drug Concentration 1. Toxicity Assay: Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration of this compound in your cell line. 2. Lower Concentration: Use the lowest effective concentration determined from your dose-response curve.
Prolonged Treatment Duration 1. Shorter Incubation: Investigate if shorter treatment durations can achieve the desired effect while minimizing toxicity.
Solvent Toxicity 1. Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment. 2. Solvent Concentration: Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1] By inhibiting these enzymes, this compound prevents the breakdown of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This leads to an increase in the levels of these endocannabinoids, which then act on cannabinoid receptors (CB1 and CB2) and other cellular targets.

Q2: How should I determine the optimal treatment duration for my experiment?

A2: The optimal treatment duration depends on the specific cell type, the biological process being investigated, and the assay being used. A time-course experiment is the most effective way to determine this. Start with a range of time points (e.g., 6, 12, 24, 48 hours) at a fixed, effective concentration of this compound. Monitor your endpoint of interest at each time point to identify when the maximal effect is observed before the onset of secondary effects or cytotoxicity.

Q3: What are some key experimental readouts to measure the effect of this compound?

A3: Key readouts can be categorized as follows:

  • Direct Target Engagement: Measuring the levels of anandamide and 2-AG using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Downstream Signaling: Assessing the activation of cannabinoid receptors (e.g., through GTPγS binding assays) or downstream signaling pathways (e.g., cAMP levels, MAPK activation).

  • Functional Cellular Assays:

    • Fatty Acid Oxidation (FAO) Assays: To measure changes in cellular metabolism.

    • Cell Viability and Proliferation Assays: To assess effects on cell growth.

    • Migration and Invasion Assays: For cancer research applications.

    • Neurotransmitter Release Assays: For neuroscience applications.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 nM to 10 µM. Include a vehicle-only control.

  • Treatment: Remove the old medium and add the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24 or 48 hours).

  • Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer

This protocol is adapted from publicly available Seahorse XF protocols.[2][3][4][5][6]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with the desired substrates (e.g., palmitate-BSA) and this compound. Incubate in a non-CO2 37°C incubator for 1 hour.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) to assess mitochondrial respiration.

  • Injections: A typical injection strategy for a mitochondrial stress test involves sequential injections of:

    • Oligomycin: To inhibit ATP synthase.

    • FCCP: To uncouple the mitochondrial membrane and induce maximal respiration.

    • Rotenone/Antimycin A: To inhibit Complex I and III, shutting down mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration.

Visualizations

Irafamdastat_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AEA_out Anandamide (AEA) (extracellular) CB1 CB1 Receptor AEA_out->CB1 CB2 CB2 Receptor AEA_out->CB2 AEA_in Anandamide (AEA) AEA_out->AEA_in Uptake TwoAG_out 2-AG (extracellular) TwoAG_out->CB1 TwoAG_out->CB2 TwoAG_in 2-AG TwoAG_out->TwoAG_in Uptake Downstream Downstream Signaling CB1->Downstream CB2->Downstream FAAH FAAH AEA_in->FAAH MAGL MAGL TwoAG_in->MAGL Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolysis MAGL->Arachidonic_Acid Hydrolysis Glycerol Glycerol MAGL->Glycerol Hydrolysis This compound This compound This compound->FAAH This compound->MAGL

Caption: Mechanism of action of this compound.

Experimental_Workflow_Optimization start Start Experiment Design dose_response 1. Dose-Response Curve (Determine IC50) start->dose_response time_course 2. Time-Course Experiment (Determine Optimal Duration) dose_response->time_course functional_assay 3. Functional Assay (e.g., Seahorse, Western Blot) time_course->functional_assay data_analysis 4. Data Analysis & Interpretation functional_assay->data_analysis troubleshooting Troubleshooting data_analysis->troubleshooting Unexpected Results end Conclusion data_analysis->end Successful troubleshooting->dose_response Re-optimize Concentration troubleshooting->time_course Re-optimize Duration

Caption: Workflow for optimizing this compound treatment.

References

Troubleshooting Irafamdastat instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irafamdastat. The following information addresses common stability issues encountered in aqueous solutions and offers guidance on experimental protocols and preventative measures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: Cloudiness or precipitation of your this compound solution can be due to several factors:

  • Poor Solubility: this compound may have limited solubility in purely aqueous solutions, especially at neutral pH.

  • Degradation: The compound may be degrading, and the precipitate could be one or more of its less soluble degradation products.

  • Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or lower.

  • pH Shift: The pH of your solution may have changed, affecting the solubility of this compound.

Q2: I am observing a loss of this compound potency in my cell-based assays over a short period. Is this related to instability?

A2: Yes, a rapid loss of potency is a strong indicator of chemical instability. This compound, being an O-phenyl carbamate (B1207046), is susceptible to hydrolysis in aqueous environments, particularly at neutral to alkaline pH.[1][2] This degradation would lead to a lower effective concentration of the active compound in your assay, resulting in reduced activity.

Q3: What are the primary degradation pathways for this compound in an aqueous solution?

A3: The primary degradation pathway for O-phenyl carbamates like this compound in aqueous solution is hydrolysis of the carbamate bond.[1][2] This reaction is typically catalyzed by hydroxide (B78521) ions (specific base catalysis) and can be accelerated by increasing the pH and temperature. The hydrolysis would likely yield the corresponding amine, phenol, and carbon dioxide.

Q4: How can I prepare a stable aqueous solution of this compound for my experiments?

A4: To enhance the stability of your this compound solution, consider the following:

  • Use a Co-solvent: Initially dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before making the final dilution in your aqueous buffer.

  • Control the pH: Prepare your solutions in a buffer with a slightly acidic pH (e.g., pH 4-6), as carbamates are generally more stable under acidic to neutral conditions.[2]

  • Prepare Fresh Solutions: The most reliable approach is to prepare the this compound solution immediately before each experiment.

  • Store Properly: If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C, but be aware that freeze-thaw cycles may also promote degradation.

Q5: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and detecting the appearance of degradation products.[3][4] For structural identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[3][5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound in aqueous solutions.

Problem: Inconsistent or poor results in biological assays.

G A Start: Inconsistent Assay Results B Prepare Fresh this compound Solution A->B C Still Inconsistent? B->C D Check Solution Preparation Protocol C->D Yes G Problem Solved C->G No E Optimize Solvent & pH D->E F Perform Stability Study (HPLC) E->F

Caption: Troubleshooting workflow for inconsistent assay results.

Problem: Visible precipitation or changes in the appearance of the this compound solution.

G A Start: Solution Precipitation B Verify Final Concentration vs. Solubility Limit A->B C Is Concentration Too High? B->C D Lower Concentration or Increase Co-solvent C->D Yes E Consider pH and Temperature Effects C->E No G Problem Solved D->G F Filter Solution (0.22 µm) Before Use E->F F->G

Caption: Troubleshooting workflow for solution precipitation.

Quantitative Data Summary

The following tables summarize the expected stability of O-phenyl carbamates based on available literature. Specific data for this compound is not publicly available and should be determined experimentally.

Table 1: Expected Qualitative Stability of this compound in Aqueous Solution under Different Conditions.

ConditionParameterExpected StabilityRationale
pH pH < 6HigherCarbamates are generally more stable in acidic to neutral conditions.[2]
pH 7.4ModerateHydrolysis is known to occur at physiological pH.[2]
pH > 8LowBase-catalyzed hydrolysis is a primary degradation pathway.[1]
Temperature 2-8°CHigherLower temperatures slow down the rate of chemical degradation.
Room Temp (~25°C)ModerateDegradation is expected to occur over hours to days.
> 37°CLowElevated temperatures accelerate hydrolysis.[2]
Light Protected from LightHigherPhotodegradation is a potential instability factor for many pharmaceuticals.
Exposed to LightPotentially LowerForced degradation studies under photolytic conditions are recommended by ICH guidelines.[6][7]

Table 2: Comparison of Analytical Methods for Stability Testing.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reproducible, quantitative, widely available.May not be able to separate all degradation products from the parent peak without thorough method development.
LC-MS/MS Chromatographic separation coupled with mass spectrometry.Highly sensitive and specific, provides structural information for degradation product identification.[3][5]More complex instrumentation, may be less quantitative than HPLC-UV without appropriate standards.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is based on the ICH Q1A(R2) guidelines for stress testing.[6][7][8]

Objective: To identify potential degradation products and degradation pathways for this compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a specified time (e.g., 30 mins, 1, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for a specified time (e.g., 2, 6, 24 hours), protected from light.

    • Withdraw samples at each time point and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid this compound powder and a solution of this compound at an elevated temperature (e.g., 60°C) for a specified time.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Keep a control sample protected from light.

    • Analyze both samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS/MS method to determine the percentage of this compound remaining and to profile the degradation products.

G cluster_0 This compound cluster_1 Degradation Products This compound This compound (O-phenyl carbamate) Products Amine Phenol CO2 This compound->Products Hydrolysis (H₂O, OH⁻)

Caption: Postulated hydrolytic degradation pathway of this compound.

References

Technical Support Center: Strategies to Reduce Irafamdastat Dosage Variability in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dosage variability during in vivo studies with Irafamdastat in mice.

I. This compound Overview

This compound is an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). Its lipophilic nature, suggested by its physicochemical properties, presents challenges for consistent oral administration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight438.4 g/mol PubChem
XLogP32.4PubChem

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the oral administration of this compound to mice.

Table 2: Troubleshooting Common Issues in Oral Gavage

IssuePotential Cause(s)Recommended Solution(s)
High inter-animal variability in plasma concentrations - Inconsistent formulation (e.g., precipitation, non-homogeneity) - Improper oral gavage technique - Animal stress affecting gastrointestinal physiology - Variability in food intake- Develop a stable and homogenous formulation (see Section III). - Ensure all personnel are thoroughly trained and follow a standardized gavage protocol (see Section IV). - Acclimatize animals to handling and the gavage procedure to reduce stress.[1] - Standardize the fasting period before dosing.[2]
Animal struggles excessively during gavage - Improper restraint - Discomfort from the gavage needle - Stress and anxiety- Ensure a firm but gentle restraint that does not constrict breathing.[1] - Use an appropriately sized, smooth, ball-tipped gavage needle. Consider flexible plastic needles to minimize trauma.[1][3] - Handle mice gently and acclimate them to the procedure over several days.[1]
Regurgitation or fluid from the nose/mouth after dosing - Incorrect placement of the gavage needle (in the trachea) - Dosing volume is too large - Rapid administration of the dose- Immediately stop the procedure. If the needle was in the trachea, the animal is at high risk of aspiration and may need to be euthanized.[1] - Ensure the gavage volume does not exceed 10 mL/kg body weight.[4] - Administer the formulation slowly and steadily.[1]
Signs of esophageal or gastric injury (e.g., blood on needle, weight loss) - Improper gavage technique (e.g., forcing the needle) - Incorrectly sized or rough-tipped gavage needle- Never force the gavage needle; it should pass smoothly down the esophagus.[4] - Pre-measure the gavage needle from the tip of the nose to the last rib to ensure correct insertion depth.[5] - Use a new, sterile, and appropriately sized gavage needle for each group of animals.

III. Formulation Strategies for this compound

Given this compound's lipophilic nature, developing a stable and homogenous formulation is critical to reduce dosage variability. The goal is to ensure the compound remains uniformly dispersed in the vehicle.

FAQs on this compound Formulation

Q1: What are suitable vehicles for formulating the lipophilic compound this compound for oral gavage in mice?

A1: Several vehicle options can be explored for lipophilic compounds like this compound. The choice of vehicle will depend on the required dose and the compound's solubility. It is crucial to perform pilot studies to determine the optimal formulation.

  • Oil-based solutions: For highly lipophilic compounds, dissolving this compound in a pharmaceutical-grade oil (e.g., corn oil, sesame oil) can be a straightforward approach.[6]

  • Aqueous suspensions: If this compound is not sufficiently soluble in oil, an aqueous suspension can be prepared. Common suspending agents include:

    • 0.5% - 1% (w/v) Methylcellulose (MC) in water.

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water.[6]

    • Adding a surfactant like 0.1% - 0.5% Tween 80 can help to wet the particles and improve suspension homogeneity.[7]

  • Solutions with co-solvents: For some compounds, a multi-component vehicle may be necessary to achieve a solution. A common combination for FAAH inhibitors and other lipophilic compounds is:

    • 10% PEG-400, 10% Tween-80, and 80% saline.[8]

    • It is important to minimize the concentration of organic solvents like DMSO, especially for repeated dosing, to avoid vehicle-induced toxicity.[3]

Q2: How can I ensure my this compound formulation is homogenous and stable?

A2: A non-homogenous formulation is a major source of dosing variability.

  • Preparation: For suspensions, use a high-speed homogenizer or sonicator to ensure a uniform particle size distribution. Prepare formulations fresh daily if their stability is unknown.

  • Administration: If using a suspension, ensure it is continuously stirred or vortexed between dosing each animal to prevent the compound from settling.

  • Stability Assessment: Conduct a short-term stability study of your chosen formulation. Visually inspect for any precipitation or phase separation over the expected duration of your experiment. For more rigorous assessment, analyze the concentration of this compound in the formulation at different time points.

Experimental Protocol: Formulation Development and Stability Assessment
  • Solubility Screening:

    • Prepare small-scale trial formulations of this compound in various vehicles (e.g., corn oil, 0.5% MC, 0.5% MC with 0.1% Tween 80, 10% PEG-400/10% Tween-80/80% saline) at the target concentration.

    • Vortex and/or sonicate the mixtures.

    • Visually inspect for complete dissolution or uniform suspension.

    • For a more quantitative assessment, centrifuge the suspensions and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Short-Term Stability:

    • Prepare a larger batch of the most promising formulation(s).

    • Store the formulation under the same conditions as for the in vivo experiment (e.g., room temperature, on a stir plate).

    • At various time points (e.g., 0, 2, 4, 8 hours), take a sample of the formulation, ensuring it is well-mixed.

    • Visually inspect for any changes in appearance (e.g., precipitation, color change).

    • Quantify the concentration of this compound to ensure it remains within an acceptable range (e.g., 90-110% of the initial concentration).

IV. Standardized Oral Gavage Protocol

A consistent and well-executed oral gavage technique is paramount for reducing variability.

FAQs on Oral Gavage Technique

Q1: What is the correct procedure for oral gavage in mice?

A1: The following steps outline a standard and humane oral gavage procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be supported, and the head and neck should be in a straight line.[1]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will often swallow as the needle reaches the back of the throat.[4]

  • Advancement: The needle should pass smoothly down the esophagus with no resistance. Never force the needle. If resistance is met, withdraw the needle and try again.[4]

  • Dose Administration: Once the needle is in the correct position (pre-measured to the last rib), administer the dose slowly and steadily.[5]

  • Needle Withdrawal: Withdraw the needle smoothly in the same direction it was inserted.

  • Monitoring: Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as gasping or fluid from the nose.[9]

Q2: How do I choose the correct gavage needle size for my mice?

A2: The gavage needle should be appropriate for the size of the mouse to prevent injury.

Table 3: Recommended Gavage Needle Sizes for Mice

Mouse Weight (g)Recommended GaugeTypical Length (cm)
< 2022G - 24G2.5 - 3.8
20 - 3020G - 22G3.8
> 3018G - 20G3.8 - 5.0

Note: Always use needles with a rounded, ball-tip to minimize esophageal trauma. Flexible plastic gavage needles are a good alternative to rigid metal needles and may reduce the risk of injury.[4]

Q3: How can I minimize stress to the mice during the procedure?

A3: Reducing stress is crucial for both animal welfare and data quality.

  • Habituation: Handle the mice for several days prior to the experiment to acclimate them to the researchers.[1]

  • Proficiency: Ensure the person performing the gavage is well-trained and can complete the procedure quickly and smoothly.

  • Positive Reinforcement: Consider offering a small treat after the procedure.

V. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_dosing Oral Gavage Procedure cluster_analysis Data Analysis solubility Solubility Screening stability Stability Assessment solubility->stability homogeneity Homogeneity Check stability->homogeneity restraint Proper Animal Restraint homogeneity->restraint gavage Standardized Gavage Technique restraint->gavage monitoring Post-dosing Monitoring gavage->monitoring pk_analysis Pharmacokinetic Analysis monitoring->pk_analysis variability_assessment Variability Assessment pk_analysis->variability_assessment

Caption: Experimental workflow for reducing this compound dosage variability.

troubleshooting_logic high_variability High Dosage Variability Observed formulation_issue Formulation Issue? high_variability->formulation_issue technique_issue Gavage Technique Issue? high_variability->technique_issue animal_factor Animal-related Factor? high_variability->animal_factor check_formulation Review Formulation Protocol - Homogeneity - Stability formulation_issue->check_formulation Yes check_technique Review Gavage SOP - Restraint - Needle Size - Speed technique_issue->check_technique Yes check_animal Assess Animal Factors - Stress - Health Status - Fasting animal_factor->check_animal Yes

Caption: Logic diagram for troubleshooting this compound dosage variability.

References

Technical Support Center: Managing Potential Side Effects of Irafamdastat in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for researchers, scientists, and drug development professionals on managing potential side effects of Irafamdastat in animal studies. The information is based on the known mechanism of action of dual Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) inhibitors and established principles of preclinical safety and toxicology. As specific preclinical safety data for this compound is not publicly available, the side effects discussed are potential and may not have been observed. Always consult with your institution's veterinarian and adhere to your Institutional Animal Care and Use Committee (IACUC) approved protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it relate to potential side effects?

A1: this compound is a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). These enzymes are responsible for the breakdown of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. By inhibiting FAAH and MAGL, this compound increases the levels of these endocannabinoids in the body, including the central nervous system (CNS). The therapeutic effects of this compound are mediated through the enhanced activation of cannabinoid receptors (CB1 and CB2) by AEA and 2-AG. Potential side effects could be linked to excessive stimulation of the endocannabinoid system, particularly CB1 receptor activation in the CNS.

Q2: What are the potential side effects to monitor for in animal studies with this compound?

A2: While specific data for this compound is not available, based on the pharmacology of dual FAAH/MAGL inhibitors, researchers should be vigilant for potential CNS-related effects. These may include sedation, hypoactivity, motor incoordination, or catalepsy, particularly at higher dose levels. It is also prudent to monitor for changes in body temperature, respiratory rate, and cardiovascular parameters as part of a comprehensive safety assessment.

Q3: At what point in my study should I be most concerned about the onset of adverse effects?

A3: The onset of potential adverse effects will depend on the dose, route of administration, and the pharmacokinetic profile of this compound in the specific animal model. Effects are most likely to be observed around the time of maximum plasma concentration (Tmax). It is crucial to conduct thorough clinical observations during the initial hours following dosing and to continue regular monitoring throughout the study period.

Q4: Are there any known species-specific sensitivities to FAAH/MAGL inhibitors?

A4: There is no publicly available information on species-specific sensitivities for this compound. As with any new chemical entity, it is important to carefully monitor all animal species used in preclinical studies. Rodent and non-rodent species may exhibit different sensitivity profiles. Standard preclinical safety evaluation typically involves studies in both a rodent (e.g., rat or mouse) and a non-rodent species (e.g., dog or non-human primate).

Troubleshooting Guides

Troubleshooting Guide 1: Central Nervous System (CNS) Effects

Issue: Animals exhibit signs of sedation, lethargy, ataxia (motor incoordination), or catalepsy following administration of this compound.

Troubleshooting Protocol:

  • Immediate Action:

    • Ensure the animal is in a safe and comfortable environment to prevent injury.

    • Provide easy access to food and water.

    • If signs are severe, reduce the dose or temporarily discontinue treatment in the affected animal(s) after consultation with the study director and veterinarian.

  • Veterinary Consultation:

    • Immediately report the observed signs to the attending laboratory animal veterinarian.

    • The veterinarian will conduct a clinical assessment to rule out other causes and provide supportive care if necessary.

  • Dose-Response Evaluation:

    • If the effects are observed at higher doses, consider including lower dose groups in subsequent studies to determine a no-observed-adverse-effect-level (NOAEL).

  • Documentation and Reporting:

    • Record the time of onset, duration, and severity of the clinical signs for each affected animal.

    • Report the adverse event to your Institutional Animal Care and Use Committee (IACUC) in accordance with institutional policies.

Troubleshooting Guide 2: Unexpected Morbidity or Mortality

Issue: An unexpected death or severe illness is observed in an animal receiving this compound.

Troubleshooting Protocol:

  • Immediate Action:

    • If an animal is found dead, a full necropsy should be performed by a qualified veterinary pathologist to determine the cause of death.

    • For a moribund animal, euthanasia and a subsequent necropsy are recommended.

  • Review of Procedures:

    • Conduct a thorough review of all experimental procedures, including dosing, animal handling, and housing conditions, to identify any potential contributing factors.

  • Dose Evaluation:

    • The observed toxicity may be dose-related. An immediate review of the dosing regimen is warranted.

  • IACUC and Veterinary Notification:

    • Promptly report the incident to the IACUC and the veterinary staff as per institutional guidelines.

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study - Summary of CNS-Related Clinical Observations in Rats (n=5/sex/group) within 4 hours post-dose

Dose Group (mg/kg)Sedation (Incidence)Ataxia (Incidence)Ataxia (Severity Score*)
Vehicle Control0/100/100.0
101/100/100.0
304/102/101.5
10010/108/103.2

*Severity Score: 0 = None, 1 = Mild, 2 = Moderate, 3 = Marked, 4 = Severe

Experimental Protocols

Protocol 1: Rodent Safety Pharmacology and Toxicology Study
  • Species: Sprague-Dawley Rat

  • Sex: Male and Female

  • Age: 6-8 weeks at the start of the study

  • Group Size: 10/sex/group for toxicology, 5/sex/group for safety pharmacology

  • Dose Levels: Vehicle control, Low, Mid, and High doses

  • Route of Administration: Oral gavage (or as appropriate for the research)

  • Duration: 28 days

  • Methodology:

    • Acclimation: Animals are acclimated for at least 5 days before the start of the study.

    • Dosing: Animals are dosed once daily at approximately the same time each day.

    • Clinical Observations: Detailed clinical observations are performed at least twice daily. A functional observational battery (FOB) is conducted at pre-dose and at the time of anticipated peak plasma concentration at specified intervals.

    • Body Weight and Food Consumption: Recorded weekly.

    • Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

    • Necropsy and Histopathology: A full necropsy is performed on all animals. A comprehensive list of tissues is collected and preserved. Histopathological examination is conducted on all tissues from the control and high-dose groups, and any target organs identified are examined in the lower dose groups.

Protocol 2: Non-Rodent Toxicology Study
  • Species: Beagle Dog

  • Sex: Male and Female

  • Age: Approximately 6-9 months at the start of the study

  • Group Size: 4/sex/group

  • Dose Levels: Vehicle control, Low, Mid, and High doses

  • Route of Administration: Oral capsule (or as appropriate)

  • Duration: 28 or 90 days

  • Methodology:

    • Acclimation: Animals are acclimated for at least two weeks.

    • Dosing: Once daily administration.

    • Clinical Observations: Performed at least twice daily.

    • Body Weight and Food Consumption: Recorded weekly.

    • Cardiovascular Assessment: Electrocardiograms (ECGs) and blood pressure measurements are taken at pre-dose and specified time points post-dose.

    • Ophthalmology: Ophthalmic examinations are conducted prior to the study and at termination.

    • Clinical Pathology: Blood and urine samples are collected at regular intervals throughout the study and at termination.

    • Necropsy and Histopathology: A full necropsy and histopathological examination are conducted as described for the rodent study.

Mandatory Visualizations

Irafamdastat_Mechanism_of_Action cluster_pre Precursors cluster_endo Endocannabinoids cluster_enzymes Degrading Enzymes cluster_this compound cluster_receptors Cannabinoid Receptors cluster_effects Downstream Effects Membrane Lipids Membrane Lipids AEA Anandamide (AEA) Membrane Lipids->AEA 2AG 2-Arachidonoylglycerol (2-AG) Membrane Lipids->2AG FAAH FAAH AEA->FAAH Degradation CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 MAGL MAGL 2AG->MAGL Degradation 2AG->CB1 2AG->CB2 This compound This compound This compound->FAAH Inhibition This compound->MAGL Inhibition Therapeutic Effects Therapeutic Effects CB1->Therapeutic Effects Potential Side Effects Potential Side Effects CB1->Potential Side Effects CB2->Therapeutic Effects

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Post-Life Analysis A Protocol Development & IACUC Approval B Animal Acclimation A->B C Dose Administration B->C D Clinical Observations (Twice Daily) C->D F Interim Clinical Pathology C->F E Body Weight & Food Consumption D->E G Terminal Necropsy D->G E->C F->G H Histopathology G->H I Data Analysis & Reporting H->I

Caption: Preclinical toxicology study workflow.

Troubleshooting_CNS A CNS Signs Observed? (e.g., Sedation, Ataxia) B No A->B No C Yes A->C Yes L Continue Monitoring B->L D Ensure Animal Safety (Safe cage, easy access to food/water) C->D E Notify Veterinarian and Study Director Immediately D->E F Is the effect severe or life-threatening? E->F G No F->G No H Yes F->H Yes J Document All Observations (Onset, Duration, Severity) G->J I Consider Dose Reduction or Discontinuation (Vet Consult) H->I I->J K Report as Adverse Event to IACUC J->K K->L

Caption: Troubleshooting CNS-related side effects.

Validation & Comparative

A Tale of Two Targets: A Comparative Guide to Irafamdastat and the FASN Inhibitor TVB-2640

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical aspect of pioneering new therapies is the careful selection and understanding of molecular targets. This guide provides a detailed comparison of two distinct investigational drugs, Irafamdastat and TVB-2640, highlighting their fundamentally different mechanisms of action and therapeutic applications. While both molecules are involved in lipid metabolism, they engage disparate pathways, a crucial distinction for targeted drug development.

Initially conceived as a comparison between two Fatty Acid Synthase (FASN) inhibitors, this guide clarifies a common misconception. This compound (BMS-986368) is not a FASN inhibitor but a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1][2] In contrast, TVB-2640 (Denifanstat) is a potent and selective inhibitor of FASN.[3][4] This guide will first elucidate the distinct pathways these drugs target and then provide a comprehensive overview of the well-documented FASN inhibitor, TVB-2640, including its performance data and experimental methodologies.

Section 1: Delineating the Mechanisms of Action

The therapeutic strategies of this compound and TVB-2640 are fundamentally different, targeting separate enzymatic systems involved in lipid signaling and synthesis.

This compound: Modulating the Endocannabinoid System

This compound's targets, FAAH and MAGL, are key enzymes responsible for the degradation of endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting these enzymes, this compound increases the levels of these endogenous signaling lipids, which in turn modulate cannabinoid receptors (CB1 and CB2). This mechanism is being explored for its potential therapeutic effects in neurological and psychiatric disorders, including epilepsy.[1][2]

TVB-2640: Disrupting De Novo Lipogenesis

TVB-2640, on the other hand, directly inhibits Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids, primarily palmitate. Many cancer cells and cells in certain metabolic diseases exhibit upregulated FASN activity to meet the high demand for lipids for membrane formation, energy storage, and signaling.[4][5] By blocking FASN, TVB-2640 aims to starve cancer cells of essential building blocks and disrupt oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[3] This approach is being actively investigated in various cancers and in non-alcoholic steatohepatitis (NASH).[6][7][8]

Section 2: A Deep Dive into the FASN Inhibitor TVB-2640 (Denifanstat)

As the leading FASN inhibitor in clinical development, TVB-2640 has a substantial body of preclinical and clinical data.

Performance and Efficacy of TVB-2640

TVB-2640 has demonstrated significant therapeutic potential in both oncology and metabolic diseases.

Oncology:

In clinical trials, TVB-2640 has shown promising activity, particularly in combination with other anti-cancer agents. For instance, in a Phase II study for recurrent high-grade astrocytoma, the combination of TVB-2640 with bevacizumab resulted in a statistically significant improvement in progression-free survival at 6 months (PFS6) compared to historical bevacizumab monotherapy (31.4% vs. 16%).[9][10] The overall response rate (ORR) for the combination was 56%.[9][10] In a first-in-human study, TVB-2640, both as a monotherapy and in combination with paclitaxel, resulted in prolonged stable disease and confirmed partial responses across various tumor types, including KRAS-mutant non-small cell lung cancer (NSCLC), ovarian, and breast cancer.[11]

Non-Alcoholic Steatohepatitis (NASH):

In a Phase 2a trial (FASCINATE-1) in patients with NASH, TVB-2640 demonstrated a significant, dose-dependent reduction in liver fat.[7][8] After 12 weeks of treatment, the 50 mg dose group showed a mean relative liver fat reduction of 28.1%, compared to a 4.5% increase in the placebo group.[7] Furthermore, 61% of patients in the 50 mg group achieved a ≥30% relative reduction in liver fat, a clinically meaningful endpoint.[7][8] The treatment also led to improvements in markers of liver injury, inflammation, and fibrosis.[7][8]

Quantitative Data Summary
Parameter TVB-2640 (Denifanstat) This compound (BMS-986368) Reference
Primary Target(s) Fatty Acid Synthase (FASN)Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL)[1][3]
Mechanism of Action Inhibition of de novo fatty acid synthesisInhibition of endocannabinoid degradation[2]
Therapeutic Areas Oncology (various solid tumors), NASHNeurology (e.g., Epilepsy)[1][6]
IC50 (Human FASN) 2.3 nMNot Applicable[3]
IC50 (Human FAAH) Not Applicable≤ 100 nM[1]
IC50 (Human MAGL) Not Applicable100 nM - 1 µM[1]
Clinical Trial Highlight: TVB-2640 in NASH (FASCINATE-1, Phase 2a) Placebo TVB-2640 (25 mg) TVB-2640 (50 mg) Reference
Mean Relative Change in Liver Fat +4.5%-9.6%-28.1%[7]
Patients with ≥30% Liver Fat Reduction 11%23%61%[7][8]
Clinical Trial Highlight: TVB-2640 in High-Grade Astrocytoma (Phase II) TVB-2640 + Bevacizumab Historical Bevacizumab Monotherapy Reference
Progression-Free Survival at 6 Months (PFS6) 31.4%16%[9][10]
Overall Response Rate (ORR) 56%Not Directly Compared[9][10]

Section 3: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize FASN inhibitors like TVB-2640.

FASN Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FASN enzyme.

Methodology:

  • Human FASN enzyme is purified from a suitable expression system.

  • The enzymatic reaction is typically initiated by adding substrates acetyl-CoA and malonyl-CoA, along with the cofactor NADPH.[12][13]

  • The rate of FASN activity is measured by monitoring the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.

  • To determine the IC50, the assay is performed with a range of inhibitor concentrations.

  • The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO).

  • The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of a FASN inhibitor on the growth of cancer cell lines.

Methodology:

  • Cancer cells known to overexpress FASN (e.g., various breast, prostate, or lung cancer cell lines) are seeded in 96-well plates.

  • After allowing the cells to adhere, they are treated with various concentrations of the FASN inhibitor or a vehicle control.

  • The cells are incubated for a set period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo, which measures ATP content as an indicator of metabolically active cells.

  • The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a FASN inhibitor in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells to establish tumors.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the FASN inhibitor (e.g., TVB-2640) via a clinically relevant route of administration (e.g., oral gavage), while the control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Body weight and general health of the mice are also monitored to assess toxicity.

  • At the end of the study, tumors may be excised for further analysis, such as biomarker assessment (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Section 4: Visualizing the FASN Pathway

To understand the central role of FASN in cellular metabolism and how its inhibition impacts cancer cells, the following diagram illustrates the de novo fatty acid synthesis pathway and its downstream effects.

FASN_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Citrate Citrate AcetylCoA_cyto Acetyl-CoA Citrate->AcetylCoA_cyto ATP-Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA FASN Fatty Acid Synthase (FASN) AcetylCoA_cyto->FASN MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate Elongation_Desaturation Elongation & Desaturation Palmitate->Elongation_Desaturation FattyAcids Saturated & Unsaturated Fatty Acids Elongation_Desaturation->FattyAcids Lipid_Synthesis Complex Lipid Synthesis FattyAcids->Lipid_Synthesis Membranes Cell Membranes Lipid_Synthesis->Membranes Signaling Signaling Lipids Lipid_Synthesis->Signaling Energy Energy Storage (Triglycerides) Lipid_Synthesis->Energy TVB2640 TVB-2640 TVB2640->FASN Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate_mito->Citrate Transport

Caption: De Novo Fatty Acid Synthesis Pathway and Inhibition by TVB-2640.

Conclusion

In the landscape of targeted therapies, precision is paramount. While both this compound and TVB-2640 are promising investigational drugs targeting aspects of lipid metabolism, they operate in distinct biological contexts. This compound modulates the endocannabinoid system by preventing the breakdown of signaling lipids, with potential applications in neuroscience. Conversely, TVB-2640 is a potent inhibitor of FASN, a key enzyme in the synthesis of fatty acids, representing a targeted approach to disrupt the metabolic machinery of cancer cells and ameliorate metabolic diseases like NASH. For researchers and drug developers, understanding these fundamental differences is essential for advancing the right molecule for the right indication and ultimately, for delivering effective new medicines to patients.

References

Validating FASN Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Methodologies and a Review of Leading Inhibitors

For researchers in oncology and metabolic diseases, targeting Fatty Acid Synthase (FASN) presents a promising therapeutic avenue. FASN is a key enzyme responsible for the de novo synthesis of fatty acids, a process often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[1][2] Inhibition of FASN can lead to cancer cell apoptosis and hinder tumor growth, making it a compelling target for drug development.[1][3]

This guide provides a comparative overview of experimental methods to validate FASN inhibition and presents data on several known FASN inhibitors.

Addressing the Role of Irafamdastat

Initial searches for "this compound" in the context of FASN inhibition did not yield direct evidence of this mechanism of action. Publicly available data and scientific literature primarily identify this compound (also known as BMS-986368) as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), with IC50 values of ≤ 100 nM for human FAAH and 100 nM - 1 μM for human MAGL.[4][5] Its development has been focused on its antiepileptic and stress-reducing effects. While both FASN and FAAH/MAGL are involved in lipid metabolism, they represent distinct pathways. There is currently no widely available scientific literature to support that this compound is a direct inhibitor of FASN.

Therefore, this guide will focus on established FASN inhibitors to illustrate the validation process.

The FASN Pathway and Point of Inhibition

The synthesis of fatty acids is a multi-step process heavily reliant on the enzymatic activity of FASN. The pathway begins with the conversion of acetyl-CoA to malonyl-CoA, which then serves as a building block for the growing fatty acid chain. FASN catalyzes the subsequent elongation steps. Inhibition of FASN disrupts this entire process, leading to a deficit in necessary fatty acids for the cell and an accumulation of the substrate malonyl-CoA, which can have cytotoxic effects.[2]

FASN_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN FASN MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids NADPH -> NADP+ Irafamdastat_alt Established FASN Inhibitors (e.g., TVB-3166, Orlistat) Irafamdastat_alt->FASN Inhibition

Caption: The Fatty Acid Synthesis Pathway and the Role of FASN Inhibition.

Comparative Performance of FASN Inhibitors

A variety of compounds have been identified and developed as FASN inhibitors. Their efficacy is often compared based on their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.

InhibitorTypeTarget DomainFASN IC50Cellular Palmitate Synthesis IC50Reference
TVB-3166 Reversible, SelectiveNot Specified42 nM81 nM[6]
TVB-3664 Reversible, SelectiveNot Specified18 nM (human), 12 nM (mouse)Not Specified[7]
Orlistat IrreversibleThioesteraseNot Specified145.25 µM (Y79 cells)[8][9]
Cerulenin IrreversibleKetoacyl SynthaseNot Specified3.54 µg/ml (Y79 cells)[8]
C75 IrreversibleNot SpecifiedNot Specified35 µM (PC3 cells)[7]
Fasnall SelectiveNot Specified3.71 µM (purified human FASN)147 nM (tritiated acetate (B1210297) incorporation)[3]
Compound 41 ReversibleThioesterase14.58 µM (FASN-TE)Not Specified[10]

Experimental Protocols for Validating FASN Inhibition

Validating the efficacy of a potential FASN inhibitor requires a multi-faceted approach, combining biochemical assays with cell-based functional assays.

FASN Enzyme Activity Assay (NADPH Oxidation Assay)

Principle: FASN-catalyzed fatty acid synthesis consumes NADPH. The rate of NADPH oxidation, which can be measured by the decrease in absorbance at 340 nm, is directly proportional to FASN activity.

Protocol:

  • Prepare a reaction buffer containing phosphate (B84403) buffer, acetyl-CoA, and NADPH.

  • Add the purified FASN enzyme or cell lysate containing FASN to the reaction buffer.

  • Add varying concentrations of the test inhibitor (e.g., this compound analog or other FASN inhibitors) to the reaction mixture.

  • Initiate the reaction by adding malonyl-CoA.

  • Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH oxidation and determine the IC50 of the inhibitor.[11]

Cell Viability Assay

Principle: Inhibition of FASN is expected to decrease the viability of cancer cells that are dependent on de novo fatty acid synthesis.

Protocol:

  • Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the FASN inhibitor for a specified period (e.g., 72 hours).

  • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a commercial kit (e.g., CellTiter-Glo).

  • Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Calculate the percentage of viable cells relative to an untreated control and determine the IC50 for cell viability.[8]

Apoptosis Assay (Annexin V/PI Staining)

Principle: FASN inhibition can induce apoptosis in cancer cells. This can be detected by flow cytometry using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, which stains the DNA of necrotic cells).

Protocol:

  • Treat cancer cells with the FASN inhibitor at various concentrations.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[10]

Experimental Workflow for FASN Inhibition Validation

The process of validating a novel FASN inhibitor typically follows a logical progression from biochemical assays to cell-based assays and finally to in vivo models.

Experimental_Workflow cluster_cell_assays Cell-Based Functional Assays start Hypothesized FASN Inhibitor biochemical_assay Biochemical Assay (FASN Enzyme Activity) start->biochemical_assay cell_based_assays Cell-Based Assays biochemical_assay->cell_based_assays in_vivo_models In Vivo Models (Xenografts) cell_based_assays->in_vivo_models viability Cell Viability Assay apoptosis Apoptosis Assay lipid_synthesis Lipid Synthesis Assay (e.g., 14C-acetate incorporation)

Caption: A typical workflow for validating a novel FASN inhibitor.

Conclusion

The validation of FASN inhibition is a critical step in the development of new anticancer therapies. While this compound's primary role appears to be in a different area of lipid metabolism, the methodologies outlined in this guide provide a robust framework for assessing the efficacy of true FASN inhibitors. By employing a combination of biochemical and cell-based assays, researchers can confidently characterize the potency and cellular effects of novel compounds targeting the FASN pathway.

References

Irafamdastat: A Comparative Analysis of a Dual FAAH/MAGL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Irafamdastat (BMS-986368), a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). The following sections detail its in-vitro potency in comparison to selective inhibitors, outline the experimental protocols for key enzymatic assays, and visualize the relevant signaling pathways and experimental workflows.

Data Presentation: In-Vitro Inhibitory Potency

This compound demonstrates potent inhibition of both human and rat FAAH and MAGL enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and, for comparative purposes, two selective inhibitors: AM4303 for FAAH and AM4301 for MAGL. This data is crucial for assessing the dual-inhibition profile of this compound.

CompoundTarget EnzymeSpeciesIC50 (nM)
This compound (AM4302) FAAH Human 60
FAAH Rat 31
MAGL Human 41
MAGL Rat 200
AM4303 FAAHHuman2
FAAHRat1.9
AM4301 MAGLHuman8.9
MAGLRat36

Note: Data for AM4302 (this compound), AM4301, and AM4303 is derived from in-vitro studies. A broader cross-reactivity profile of this compound against a wider panel of enzymes and receptors is not extensively available in the public domain.

Experimental Protocols

The following are detailed methodologies for the in-vitro enzymatic assays used to determine the inhibitory potency of compounds like this compound.

Fluorometric FAAH Inhibition Assay

This assay quantifies the activity of FAAH by measuring the hydrolysis of a fluorogenic substrate.

  • Principle: FAAH cleaves a specific substrate, such as arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), to release the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.

  • Materials:

    • Recombinant human or rat FAAH enzyme

    • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • Fluorogenic FAAH substrate (e.g., AAMCA)

    • Test compound (this compound or comparators) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add a fixed amount of the FAAH enzyme to each well of the microplate.

    • Add the diluted test compound to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/460 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Fluorometric MAGL Inhibition Assay

This assay is designed to measure the inhibitory effect of compounds on MAGL activity using a fluorogenic substrate.

  • Principle: MAGL hydrolyzes a non-fluorescent monoacylglycerol substrate to produce a fluorescent product. The presence of an inhibitor reduces the rate of this reaction.

  • Materials:

    • Recombinant human or rat MAGL enzyme

    • MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

    • Fluorogenic MAGL substrate

    • Test compound (this compound or comparators) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add a standardized amount of the MAGL enzyme to each well.

    • Add the various concentrations of the test compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Start the reaction by adding the fluorogenic MAGL substrate.

    • Measure the kinetic increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the generated fluorophore.

    • Calculate the reaction velocities and the percentage of inhibition for each concentration of the test compound.

    • The IC50 value is then determined by non-linear regression analysis of the concentration-response data.

Mandatory Visualizations

Signaling Pathway of FAAH and MAGL Inhibition

The diagram below illustrates the central role of FAAH and MAGL in the endocannabinoid system and how their inhibition by this compound leads to the potentiation of endocannabinoid signaling.

FAAH_MAGL_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide synthesis DAGL DAGL Two_AG 2-AG DAGL->Two_AG synthesis CB1_post CB1 Receptor Anandamide->CB1_post activates Anandamide_uptake AEA uptake Anandamide->Anandamide_uptake CB1_pre CB1 Receptor Two_AG->CB1_pre activates Two_AG_uptake 2-AG uptake Two_AG->Two_AG_uptake FAAH FAAH MAGL MAGL This compound This compound This compound->FAAH inhibits This compound->MAGL inhibits Anandamide_uptake->FAAH degradation Two_AG_uptake->MAGL degradation

Caption: FAAH and MAGL signaling pathway inhibition by this compound.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines a typical workflow for assessing the cross-reactivity and selectivity of a drug candidate like this compound.

Cross_Reactivity_Workflow Start Start: Test Compound (this compound) Primary_Assay Primary Target Assays (FAAH & MAGL) Start->Primary_Assay Selectivity_Panel Broad Selectivity Panel Screening Primary_Assay->Selectivity_Panel Kinase_Screen Kinase Panel Selectivity_Panel->Kinase_Screen GPCR_Screen GPCR Panel Selectivity_Panel->GPCR_Screen Other_Hydrolases Other Serine Hydrolases Selectivity_Panel->Other_Hydrolases Data_Analysis Data Analysis & Hit Identification Kinase_Screen->Data_Analysis GPCR_Screen->Data_Analysis Other_Hydrolases->Data_Analysis Dose_Response Dose-Response Confirmation of Hits Data_Analysis->Dose_Response Selectivity_Profile Generate Selectivity Profile Dose_Response->Selectivity_Profile

Irafamdastat vs. Orlistat: A Comparative Analysis of FASN Inhibition Efficacy (A Necessary Clarification)

Author: BenchChem Technical Support Team. Date: December 2025

Initial reports comparing the efficacy of Irafamdastat and Orlistat in the inhibition of Fatty Acid Synthase (FASN) are based on a fundamental misunderstanding of this compound's mechanism of action. Our current understanding, based on available scientific literature, indicates that this compound is not a FASN inhibitor. Instead, it functions as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL).

Therefore, a direct comparative guide on the FASN inhibition efficacy of these two compounds is not feasible. This guide will proceed by providing a comprehensive overview of Orlistat as a FASN inhibitor, including its mechanism of action, supporting experimental data, and detailed protocols, while clarifying the distinct therapeutic targets of this compound.

Orlistat: A Repurposed FASN Inhibitor

Orlistat, widely known as a gastrointestinal lipase inhibitor for the management of obesity, has been identified as a potent and irreversible inhibitor of FASN. This off-target effect has garnered significant interest in the field of oncology, as FASN is overexpressed in many cancer types and is considered a key enzyme in tumor cell growth and survival.

Mechanism of Action

Orlistat exerts its inhibitory effect on FASN by covalently binding to the serine residue within the active site of the thioesterase (TE) domain. The TE domain is responsible for the final step of fatty acid synthesis, which is the release of newly synthesized palmitate. By blocking the TE domain, Orlistat prevents the release of fatty acids, leading to the accumulation of acyl-ACP intermediates and ultimately inducing cellular apoptosis.

Signaling Pathway of FASN Inhibition by Orlistat

FASN_Inhibition cluster_cell Cancer Cell Orlistat Orlistat FASN Fatty Acid Synthase (FASN) Orlistat->FASN Inhibits TE_Domain Thioesterase (TE) Domain Palmitate Palmitate FASN->Palmitate Synthesizes Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Cell_Growth Cell Growth & Proliferation Palmitate->Cell_Growth Promotes

Caption: Orlistat inhibits the thioesterase domain of FASN, blocking palmitate synthesis and inducing apoptosis in cancer cells.

Quantitative Data on Orlistat's Efficacy

The following tables summarize the in vitro efficacy of Orlistat in inhibiting FASN activity and reducing cancer cell viability.

Cell LineCancer TypeIC50 for Cell Viability (µM)Citation
PC-3Prostate CancerNot specified[1]
LNCaPProstate Cancer> 100[1]
DU-145Prostate Cancer> 100[1]
Endometrial Cancer (Primary Culture 1)Endometrial Cancer25.4[2]
Endometrial Cancer (Primary Culture 2)Endometrial Cancer146.4[2]
LN229Glioblastoma277.9[3]
Chronic Lymphocytic Leukemia (CLL)Leukemia2.35[4]
Healthy B cellsNormal Cells148.5[4]
B16-F10Melanoma~250-500[5]
Cell LineFASN Activity InhibitionOrlistat Concentration (µM)Duration of TreatmentCitation
PC-3~75% reduction in fatty acid synthesis3030 minutes[1]
H441FASN activity decreased to 73 ± 6%3024 hours[6]
H1975FASN activity decreased to 76 ± 7%3024 hours[6]
NUGC-380% inhibition of fatty acid synthesis2004 hours[7]
HeLaComplete inhibition50120 minutes[8]

Experimental Protocols

FASN Activity Assay (Radiolabeling Method)

This protocol is a common method to assess the enzymatic activity of FASN in cell culture.

Objective: To quantify the rate of de novo fatty acid synthesis by measuring the incorporation of a radiolabeled precursor.

Materials:

  • Cancer cell lines (e.g., PC-3, H441)

  • Cell culture medium and supplements

  • Orlistat solution

  • [¹⁴C]acetate (radiolabeled precursor)

  • Scintillation cocktail

  • Scintillation counter

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and allow them to adhere and grow to a desired confluency.

  • Orlistat Treatment: Treat the cells with varying concentrations of Orlistat or a vehicle control for the desired duration.

  • Radiolabeling: Add [¹⁴C]acetate to the culture medium and incubate for a specific period to allow for its incorporation into newly synthesized fatty acids.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate using an appropriate solvent mixture.

  • Scintillation Counting: Add the lipid extract to a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated [¹⁴C]acetate is proportional to the FASN activity.

  • Data Analysis: Normalize the scintillation counts to the total protein concentration of the cell lysate to determine the specific FASN activity. Compare the activity in Orlistat-treated cells to the control to determine the percentage of inhibition.

Experimental Workflow for FASN Activity Assay

FASN_Assay_Workflow start Start cell_culture Cell Culture start->cell_culture orlistat_treatment Orlistat Treatment cell_culture->orlistat_treatment radiolabeling Add [¹⁴C]acetate orlistat_treatment->radiolabeling incubation Incubation radiolabeling->incubation lysis_extraction Cell Lysis & Lipid Extraction incubation->lysis_extraction scintillation Scintillation Counting lysis_extraction->scintillation analysis Data Analysis scintillation->analysis end End analysis->end

References

A Tale of Two Inhibitors: A Comparative Analysis of Irafamdastat and C75 in Lipid Metabolism and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison of Irafamdastat and C75 is challenging due to their fundamentally different mechanisms of action. This compound modulates the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), while C75 directly targets de novo lipogenesis by inhibiting fatty acid synthase (FASN). This guide, therefore, provides a comprehensive parallel analysis of these two molecules, detailing their biochemical properties, effects on distinct signaling pathways, and potential therapeutic applications for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. C75

FeatureThis compoundC75
Primary Target(s) Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)Fatty Acid Synthase (FASN)
Mechanism of Action Dual inhibitor of enzymes responsible for the degradation of endocannabinoids.Irreversible inhibitor of the β-ketoacyl synthase domain of FASN; also stimulates Carnitine Palmitoyltransferase-1 (CPT-1).
Primary Pathway(s) Affected Endocannabinoid Signaling PathwayFatty Acid Synthesis and Oxidation Pathways
Therapeutic Potential Epilepsy, Anxiety, NeuroinflammationCancer, Obesity, Metabolic Disorders
Chemical Structure Carbamate derivativeα-methylene-γ-butyrolactone

Biochemical and Cellular Performance: A Quantitative Comparison

The following tables summarize the available quantitative data on the in vitro potency and cellular effects of this compound and C75.

Table 1: In Vitro Potency (IC50 Values)

CompoundTargetAssay TypeIC50 ValueReference
This compound Human FAAHEnzymatic Assay≤ 100 nM[Not available]
Human MAGLEnzymatic Assay100 nM - 1 μM[Not available]
C75 FASNClonogenic Assay (PC3 cells)35 μM[1]
FASNSpheroid Growth Assay (LNCaP cells)50 μM[2]
FASNFASN Inhibition in human A375 cells32.43 μM[1]

Table 2: Cellular Effects

CompoundCell LineEffectAssayObservationReference
C75 PC3 (Prostate Cancer)CytotoxicityMTT AssayIC50 of 35 μM at 24h[2]
LNCaP (Prostate Cancer)Inhibition of Spheroid GrowthSpheroid Growth AssayIC50 of 50 μM[2]
Various Cancer CellsRadiosensitizationClonogenic Survival AssayEnhances radiation-induced cell killing[1]
Monkey MA104 cellsCytotoxicityNot specifiedTD50 = 28.5 μM[1]

Signaling Pathways and Mechanisms of Action

This compound and the Endocannabinoid System

This compound acts by inhibiting FAAH and MAGL, the primary enzymes responsible for the breakdown of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This inhibition leads to an accumulation of these endocannabinoids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets. This modulation of the endocannabinoid system is being explored for its therapeutic potential in neurological and psychiatric disorders.

Irafamdastat_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Reduced Neurotransmitter Release Reduced Neurotransmitter Release CB1->Reduced Neurotransmitter Release Effect AEA Anandamide (AEA) AEA->CB1 Activation FAAH FAAH AEA->FAAH Degradation TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->CB1 Activation MAGL MAGL TwoAG->MAGL Degradation This compound This compound This compound->FAAH Inhibition This compound->MAGL Inhibition

This compound enhances endocannabinoid signaling.
C75: Targeting Fatty Acid Synthesis and Promoting Oxidation

C75 is a potent and irreversible inhibitor of FASN, a key enzyme in the de novo synthesis of fatty acids. By blocking FASN, C75 prevents the conversion of acetyl-CoA and malonyl-CoA into palmitate, a crucial building block for more complex lipids. This inhibition leads to an accumulation of malonyl-CoA, which would typically inhibit CPT-1, the rate-limiting enzyme in fatty acid oxidation. However, C75 has a dual mechanism of action, as it also directly stimulates CPT-1 activity. This simultaneous inhibition of fatty acid synthesis and stimulation of fatty acid oxidation has significant implications for cancer metabolism and energy homeostasis.

C75_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN MalonylCoA->FASN CPT1 CPT-1 MalonylCoA->CPT1 Inhibition Palmitate Palmitate FASN->Palmitate C75_cyto C75 C75_cyto->FASN Inhibition FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation C75_mito C75 C75_mito->CPT1 Stimulation

C75 dually regulates fatty acid metabolism.

Experimental Protocols

Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against its target enzyme.

Protocol for FASN Inhibition Assay (adapted for C75):

  • Enzyme Preparation: Purify recombinant human FASN.

  • Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (B84403) buffer (pH 7.0), EDTA, DTT, acetyl-CoA, and NADPH.

  • Inhibitor Preparation: Prepare serial dilutions of C75 in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add the FASN enzyme to the reaction mixture.

    • Add the different concentrations of C75 or vehicle control.

    • Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding malonyl-CoA.

    • Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each C75 concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the C75 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or C75) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[3][4][5]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.[6][7]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (this compound or C75) or vehicle control via a suitable route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of the compound.[6][7]

Pharmacokinetics and Toxicity

This compound: Limited publicly available data on the pharmacokinetics and toxicity of this compound. Further studies are required to fully characterize its absorption, distribution, metabolism, excretion (ADME), and safety profile.

C75: In vivo studies in mice have shown that C75 can cause significant weight loss, which is attributed to both reduced food intake and increased energy expenditure.[8] The anorectic effect is thought to be centrally mediated. No significant toxicity to normal tissues has been reported in some preclinical cancer models. However, the profound weight loss observed could be a limiting factor for its therapeutic use in cancer patients who often experience cachexia.

Conclusion and Future Directions

This compound and C75 represent two distinct and promising strategies for therapeutic intervention in different disease contexts. This compound's ability to modulate the endocannabinoid system opens up avenues for treating neurological and psychiatric conditions. C75's dual action on fatty acid metabolism makes it a compelling candidate for cancer and metabolic disease therapy.

Future research should focus on conducting direct comparative studies of these inhibitors in relevant disease models where both pathways may be dysregulated. For this compound, a thorough characterization of its pharmacokinetic and safety profile is crucial for its clinical translation. For C75, strategies to mitigate its weight-loss-inducing effects while retaining its anti-tumor activity would be a significant advancement. The continued exploration of these and other inhibitors targeting lipid metabolism will undoubtedly pave the way for novel and effective therapeutic interventions.

References

Examining the Reproducibility of Irafamdastat Experiments Across Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Irafamdastat, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), is under investigation for a range of neurological disorders and, in combination with other agents, for certain cancers. For researchers and drug development professionals, understanding the reproducibility of experimental findings is paramount for building upon existing work and making informed decisions. This guide provides a comparative analysis of available data on this compound, focusing on its mechanism of action and preclinical findings, while highlighting the current landscape of its clinical development.

In Vitro Inhibition of FAAH and MAGL

This compound's primary mechanism of action is the dual inhibition of two key enzymes in the endocannabinoid system: FAAH and MAGL. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While comprehensive multi-laboratory reproducibility data from peer-reviewed publications remains limited, data from commercial suppliers provides an initial benchmark.

Target EnzymeOrganismIC50 ValueSource
Fatty Acid Amide Hydrolase (FAAH)Human≤ 100 nMMedchemExpress[1]
Monoacylglycerol Lipase (MAGL)Human100 nM - 1 µMMedchemExpress[1]

Note: The data presented above is from a single commercial source and should be interpreted with caution. Independent verification from peer-reviewed studies is necessary for a robust assessment of reproducibility.

Signaling Pathways of FAAH and MAGL Inhibition

This compound's therapeutic potential stems from its ability to modulate the endocannabinoid system by preventing the breakdown of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This leads to increased levels of these neurotransmitters, which in turn activate cannabinoid receptors (CB1 and CB2), influencing various physiological processes including pain, inflammation, and mood.

Below are diagrams illustrating the signaling pathways affected by the inhibition of FAAH and MAGL.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA_2AG_release Anandamide (AEA) & 2-Arachidonoylglycerol (2-AG) Release AEA Anandamide (AEA) AEA_2AG_release->AEA FAAH FAAH Arachidonic_Acid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_Ethanolamine AEA->FAAH Irafamdastat_FAAH This compound Irafamdastat_FAAH->FAAH Inhibits

Figure 1: this compound inhibits FAAH, increasing anandamide levels.

MAGL_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA_2AG_release_magl Anandamide (AEA) & 2-Arachidonoylglycerol (2-AG) Release Two_AG 2-Arachidonoylglycerol (2-AG) AEA_2AG_release_magl->Two_AG MAGL MAGL Arachidonic_Acid_Glycerol Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid_Glycerol Two_AG->MAGL Irafamdastat_MAGL This compound Irafamdastat_MAGL->MAGL Inhibits

Figure 2: this compound inhibits MAGL, increasing 2-AG levels.

Preclinical Evidence

This compound has demonstrated therapeutic potential in preclinical models of neurological disorders.

Clinical Trials

This compound is currently being evaluated in several clinical trials for various indications. It is important to note that in some clinical trial registrations, this compound may be referred to by its development code, BMS-986368.

A separate compound, Iadademstat , which is an LSD1 inhibitor, is being investigated in combination with Gilteritinib , a FLT3 inhibitor, for the treatment of relapsed/refractory Acute Myeloid Leukemia (AML) in the FRIDA trial (NCT05546580).[2][3][4] It is crucial to distinguish between this compound and Iadademstat as they have different mechanisms of action. Gilteritinib works by inhibiting the FMS-like tyrosine kinase 3 (FLT3) receptor, a key driver in certain types of AML.[5][6][7][8][9]

Information on active clinical trials involving this compound (BMS-986368) includes:

  • Agitation in Alzheimer's Disease: A Phase 2 study is assessing the efficacy, safety, and tolerability of this compound for the treatment of agitation in participants with Alzheimer's disease.[10]

  • Spasticity in Multiple Sclerosis: A Phase 2 clinical trial is evaluating the efficacy, safety, and tolerability of this compound for the treatment of spasticity in participants with Multiple Sclerosis.[11]

As these trials are ongoing, detailed results and data for a reproducibility analysis are not yet publicly available.

Experimental Protocols

Detailed experimental protocols are essential for reproducing scientific findings. Below is a generalized workflow for assessing the in vitro inhibitory activity of a compound like this compound.

experimental_workflow cluster_protocol In Vitro IC50 Determination Workflow Enzyme_Prep Prepare purified human FAAH or MAGL enzyme Incubation Incubate enzyme with This compound dilutions Enzyme_Prep->Incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubation Substrate_Add Add specific fluorescent substrate Incubation->Substrate_Add Measurement Measure fluorescence over time to determine reaction rate Substrate_Add->Measurement Data_Analysis Calculate percent inhibition and determine IC50 value Measurement->Data_Analysis

Figure 3: Generalized workflow for in vitro enzyme inhibition assay.

Detailed Methodologies: Specific protocols for the clinical trials mentioned are registered with the respective clinical trial identifiers (e.g., on ClinicalTrials.gov). These documents provide comprehensive details on inclusion/exclusion criteria, dosing regimens, and outcome measures. For preclinical studies, detailed methods would be found within the peer-reviewed publications, which are not yet available for this compound's specific quantitative data from multiple labs.

Conclusion

The available data on this compound provides a foundational understanding of its mechanism of action as a dual FAAH and MAGL inhibitor. However, a comprehensive assessment of the reproducibility of its experimental findings is currently hampered by the limited availability of publicly accessible, peer-reviewed data from multiple independent laboratories. The preliminary IC50 values from a commercial supplier offer a starting point, but further validation is crucial. As the ongoing clinical trials for Alzheimer's disease-related agitation and multiple sclerosis-associated spasticity progress, more data will become available, allowing for a more thorough analysis of its clinical efficacy and safety profile across different patient populations. For researchers, this highlights the importance of data sharing and publication to facilitate the critical process of scientific validation and reproducibility.

References

Navigating the NASH Landscape: A Comparative Guide to Irafamdastat and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for an effective treatment for non-alcoholic steatohepatitis (NASH) has led to a dynamic and complex clinical trial landscape. While numerous therapeutic agents are under investigation, definitive successes have been elusive. This guide provides a comparative overview of the available clinical trial data for prominent NASH drug candidates and introduces Irafamdastat, a novel agent with a distinct mechanism of action, in the context of the current therapeutic pipeline.

This compound: A Novel Approach to NASH

This compound (formerly BMS-986368) is an investigator drug that acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). This mechanism of action is being explored for its potential to address the inflammatory and metabolic dysregulation characteristic of NASH. By inhibiting FAAH and MAGL, this compound may modulate the endocannabinoid system and related lipid signaling pathways, which are implicated in liver inflammation and fibrosis.

Currently, there is a lack of publicly available clinical trial data for this compound specifically in the context of NASH. Phase 1 trials in healthy volunteers have been completed, and Phase 2 trials are underway for other indications, including Alzheimer's Disease and Multiple Sclerosis. The scientific community awaits the release of data from NASH-specific trials to evaluate its potential efficacy and safety in this patient population.

Comparative Analysis of Alternative NASH Therapies

To provide a benchmark for the evaluation of future this compound data, this guide summarizes the clinical trial results for several other key therapeutic agents that have been investigated for NASH. The following tables present a quantitative comparison of their performance in pivotal clinical trials.

Histological Improvement in NASH

A primary endpoint in many NASH clinical trials is the improvement in the NAFLD Activity Score (NAS) without the worsening of fibrosis. The NAS is a composite score that evaluates the degree of steatosis, lobular inflammation, and hepatocellular ballooning.

DrugTrialDosage% of Patients with ≥2-point NAS Improvement (No Worsening of Fibrosis)% of Placebo Patients with ≥2-point NAS Improvement (No Worsening of Fibrosis)p-value
Obeticholic Acid FLINT[1][2]25 mg45%[1]21%[1]0.0002[1]
Elafibranor (B1671153) GOLDEN[3][4]120 mg19% (post-hoc)[4]12%[4]0.045[4]
Cenicriviroc (B192934) CENTAUR[5]150 mgNot Met (Primary Endpoint)--
Selonsertib (B560150) STELLAR-4[6][7][8]18 mg14.4%12.8%0.56[6]
Selonsertib STELLAR-4[6][7][8]6 mg12.5%12.8%1.00[6]
Improvement in Liver Fibrosis

Another critical endpoint in NASH trials is the improvement of liver fibrosis, a key predictor of long-term outcomes.

DrugTrialDosage% of Patients with ≥1-stage Fibrosis Improvement (No Worsening of NASH)% of Placebo Patients with ≥1-stage Fibrosis Improvement (No Worsening of NASH)p-value
Obeticholic Acid FLINT[1]25 mg35%[1]19%[1]0.04[1]
Obeticholic Acid REGENERATE (Interim)[9]25 mg23.1%[9]11.9%0.0002[9]
Cenicriviroc CENTAUR[5][10]150 mg20% (Year 1)10% (Year 1)<0.05
Selonsertib STELLAR-4[6][7][8]18 mg14.4%[6]12.8%[6]0.56[6]
Selonsertib STELLAR-4[6][7][8]6 mg12.5%[6]12.8%[6]1.00[6]

Experimental Protocols

Understanding the methodologies of these key clinical trials is crucial for interpreting their results and for designing future studies.

FLINT Trial (Obeticholic Acid)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][2][11]

  • Participants: 283 adult patients with a liver biopsy showing definite or borderline NASH and a NAFLD Activity Score (NAS) of at least 4.[2][12]

  • Intervention: Patients were randomized to receive either 25 mg of obeticholic acid or a placebo daily for 72 weeks.[1]

  • Primary Outcome: Improvement in liver histology, defined as a decrease in the NAS by at least 2 points without any worsening of fibrosis.[2][12]

GOLDEN Trial (Elafibranor)
  • Study Design: An international, randomized, double-blind, placebo-controlled trial.[13]

  • Participants: 276 patients with biopsy-proven NASH without cirrhosis.[3]

  • Intervention: Patients were randomized to receive elafibranor 80 mg, 120 mg, or placebo daily for 52 weeks.[3][13]

  • Primary Outcome: Resolution of NASH without worsening of fibrosis.[13]

CENTAUR Trial (Cenicriviroc)
  • Study Design: A randomized, double-blind, multinational, phase 2b study.[5]

  • Participants: 289 adult subjects with NASH, a NAS ≥4, and liver fibrosis (stages 1-3).[5][10]

  • Intervention: Patients were randomly assigned to receive 150 mg of cenicriviroc or a placebo.[5]

  • Primary Outcome: A ≥2-point improvement in the NAS with no worsening of fibrosis at year 1.[5]

STELLAR-4 Trial (Selonsertib)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[6]

  • Participants: 877 patients with compensated cirrhosis (F4) due to NASH.[6]

  • Intervention: Patients were randomized to receive selonsertib 18 mg, selonsertib 6 mg, or placebo once daily.[6]

  • Primary Outcome: A ≥ 1-stage histologic improvement in fibrosis without worsening of NASH at week 48.[6]

Visualizing the NASH Treatment Landscape

To further illustrate the complex interplay of factors in NASH and the points of intervention for these therapies, the following diagrams are provided.

NASH_Pathway cluster_Metabolic_Dysfunction Metabolic Dysfunction cluster_Liver_Pathology Liver Pathology cluster_Therapeutic_Targets Therapeutic Targets Insulin Resistance Insulin Resistance Steatosis Steatosis Insulin Resistance->Steatosis Dyslipidemia Dyslipidemia Dyslipidemia->Steatosis Obesity Obesity Obesity->Steatosis Inflammation (NASH) Inflammation (NASH) Steatosis->Inflammation (NASH) Fibrosis Fibrosis Inflammation (NASH)->Fibrosis Cirrhosis Cirrhosis Fibrosis->Cirrhosis FXR Agonists (OCA) FXR Agonists (OCA) FXR Agonists (OCA)->Steatosis PPAR Agonists (Elafibranor) PPAR Agonists (Elafibranor) PPAR Agonists (Elafibranor)->Steatosis CCR2/5 Antagonists (Cenicriviroc) CCR2/5 Antagonists (Cenicriviroc) CCR2/5 Antagonists (Cenicriviroc)->Inflammation (NASH) ASK1 Inhibitors (Selonsertib) ASK1 Inhibitors (Selonsertib) ASK1 Inhibitors (Selonsertib)->Inflammation (NASH) FAAH/MAGL Inhibitors (this compound) FAAH/MAGL Inhibitors (this compound) FAAH/MAGL Inhibitors (this compound)->Inflammation (NASH)

Caption: Progression of NASH and targets of various therapeutic agents.

Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase cluster_Endpoint_Assessment Endpoint Assessment Patient Identification Patient Identification Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Identification->Inclusion/Exclusion Criteria Liver Biopsy (Baseline) Liver Biopsy (Baseline) Inclusion/Exclusion Criteria->Liver Biopsy (Baseline) Randomization Randomization Liver Biopsy (Baseline)->Randomization Drug Administration Drug Administration Randomization->Drug Administration Placebo Control Placebo Control Randomization->Placebo Control Liver Biopsy (Follow-up) Liver Biopsy (Follow-up) Drug Administration->Liver Biopsy (Follow-up) Safety Monitoring Safety Monitoring Drug Administration->Safety Monitoring Placebo Control->Liver Biopsy (Follow-up) Placebo Control->Safety Monitoring Histological Analysis Histological Analysis Liver Biopsy (Follow-up)->Histological Analysis

Caption: A generalized workflow for a NASH clinical trial.

References

Irafamdastat: A Comparative Analysis of a Novel Dual FAAH/MAGL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Irafamdastat (also known as BMS-986368 and CC-97489) is an investigational oral drug candidate that functions as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1] Developed by Bristol-Myers Squibb, this molecule is currently undergoing clinical evaluation for its potential therapeutic effects in neurological and behavioral disorders.[1][2] This guide provides a comprehensive comparison of this compound with existing alternatives, supported by available data, and details relevant experimental methodologies.

Comparison with Alternatives

Direct comparative clinical trial data for this compound is not yet publicly available as the drug is in Phase 2 clinical trials.[2] However, a comparison can be drawn based on its novel mechanism of action against other investigational dual FAAH/MAGL inhibitors and approved treatments for its target indications: agitation in Alzheimer's disease and muscle spasticity in Multiple Sclerosis.

Mechanistic Comparison: Dual vs. Selective Inhibition

This compound's dual inhibition of both FAAH and MAGL represents a distinct therapeutic strategy within the endocannabinoid system. This contrasts with selective inhibitors that target only one of these enzymes. Preclinical studies on other dual inhibitors offer insights into the potential advantages and disadvantages of this approach.

TargetSelective Inhibitor ExamplesDual Inhibitor Examples (Preclinical)Rationale for Dual InhibitionPotential AdvantagesPotential Disadvantages
FAAH PF-3845, URB597, AM4303JZL195, AM4302, this compound (BMS-986368)Simultaneously increase levels of both anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) for a broader therapeutic effect.Potentially greater efficacy in conditions where both endocannabinoid pathways are implicated.May have a different side effect profile compared to selective inhibitors.
MAGL JZL184, AM4301
Comparison with Approved Treatments for Target Indications

Agitation in Alzheimer's Disease:

Currently approved treatments for agitation in Alzheimer's disease primarily consist of antipsychotics. This compound offers a novel mechanistic approach.

Drug ClassExamplesMechanism of ActionPotential Advantages of this compound
Atypical Antipsychotics Brexpiprazole (Rexulti)Modulation of serotonin (B10506) and dopamine (B1211576) receptors.[3]A different mechanism of action may offer an alternative for patients who do not respond to or cannot tolerate antipsychotics. May have a different safety and tolerability profile.
Cholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineIncrease levels of acetylcholine, a neurotransmitter involved in memory and thinking.[3][4]Not typically used for agitation, but for cognitive symptoms.
NMDA Receptor Antagonist MemantineBlocks the effects of excess glutamate, a neurotransmitter that can lead to brain cell damage.[4]Primarily for cognitive symptoms.

Muscle Spasticity in Multiple Sclerosis:

The current standard of care for MS-related spasticity includes muscle relaxants and other symptomatic treatments.

Drug ClassExamplesMechanism of ActionPotential Advantages of this compound
Muscle Relaxants BaclofenActs on the central nervous system to reduce muscle spasms.[5]A novel mechanism targeting the endocannabinoid system may provide an alternative or adjunctive therapy.
Disease-Modifying Therapies (DMTs) Interferons, Glatiramer acetate, Natalizumab, OcrelizumabModulate the immune system to reduce the frequency and severity of MS relapses.[6][7][8]DMTs address the underlying disease progression, while this compound would target a specific symptom (spasticity).

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, based on publicly available information on similar compounds, the following outlines general methodologies for key experiments.

In Vitro FAAH and MAGL Inhibition Assays

Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of FAAH and MAGL.

General Protocol:

  • Enzyme Source: Recombinant human FAAH and MAGL enzymes are used.

  • Substrate: A fluorogenic substrate is typically employed. For FAAH, this could be an anandamide analog that releases a fluorescent molecule upon cleavage. For MAGL, a similar approach with a 2-AG analog is used.

  • Assay Procedure:

    • The test compound is pre-incubated with the enzyme in a buffer solution.

    • The reaction is initiated by adding the substrate.

    • The increase in fluorescence over time, corresponding to enzyme activity, is measured using a plate reader.

  • Data Analysis: The rate of reaction is calculated for various concentrations of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits FAAH and MAGL, increasing endocannabinoids.

General Experimental Workflow for Preclinical Evaluation A In Vitro Enzyme Assays (FAAH & MAGL Inhibition) B Cell-Based Assays (e.g., measuring endocannabinoid levels) A->B Confirmation in cellular context C Animal Models of Disease (e.g., Alzheimer's, MS models) B->C In vivo efficacy testing D Behavioral Assessments (e.g., agitation, motor function) C->D Functional outcome measures E Pharmacokinetic & Toxicology Studies C->E Safety and dosing F Clinical Trials (Phase 1, 2, 3) D->F E->F Informs clinical study design

Caption: Preclinical to clinical development workflow for a novel drug.

Current Status and Future Directions

This compound is currently in Phase 2 clinical trials for agitation in participants with Alzheimer's Disease (NCT06808984) and for spasticity in participants with Multiple Sclerosis (NCT06782490).[9][10] The successful completion of these trials will be crucial in determining the efficacy, safety, and potential therapeutic role of this compound in comparison to existing treatments. The results will provide the much-needed quantitative data to fully assess its clinical potential. Researchers and clinicians await these outcomes to understand if this novel dual FAAH/MAGL inhibitor can offer a significant advancement in the management of these challenging neurological conditions.

References

Safety Operating Guide

Proper Disposal of Irafamdastat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Irafamdastat are paramount to ensuring a secure laboratory environment and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, drawing upon best practices for handling similar chemical structures, including piperazine (B1678402) and trifluoromethoxy moieties.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to assume that this compound may possess hazardous properties. All personnel handling the compound should be equipped with appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and airborne particles.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact and potential absorption.
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the risk of inhaling airborne particles.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, weighing paper), and PPE, must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams to avoid potentially dangerous chemical reactions.

2. Waste Collection and Containment:

  • Solid Waste: Collect all solid waste, including residual powder and contaminated disposables, in a designated, robust, and sealable hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.

  • Liquid Waste: If this compound is in a solution, do not pour it down the drain. Absorb the liquid with an inert material such as vermiculite (B1170534) or sand and dispose of it as solid waste. For larger volumes of liquid waste, use a designated, leak-proof, and chemically compatible container.

  • "Empty" Containers: Any container that has held this compound should be considered hazardous waste unless properly decontaminated. A common procedure is a triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate from this process must be collected as hazardous chemical waste.

3. Labeling and Storage:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and any other known identifiers such as its CAS number (2244136-58-9) or internal code (e.g., BMS-986368, CC-97489).

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

4. Institutional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management department to arrange for the collection and disposal of the hazardous waste.

  • Provide a complete and accurate description of the waste to the EHS personnel.

  • The ultimate disposal method for fluorinated organic compounds like this compound is typically high-temperature incineration, which is necessary to break down the stable carbon-fluorine bonds.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound are publicly available, the procedures outlined above are based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting. These protocols are derived from standard operating procedures recommended by occupational safety and environmental protection agencies.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_final Final Disposition PPE Don Appropriate PPE Segregate Identify & Segregate Waste PPE->Segregate SolidWaste Collect Solid Waste in Labeled Container Segregate->SolidWaste LiquidWaste Collect Liquid Waste in Labeled Container Segregate->LiquidWaste Store Store Sealed Container in Designated Area SolidWaste->Store LiquidWaste->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration High-Temperature Incineration ContactEHS->Incineration

This compound Disposal Workflow

Navigating the Safe Handling of Irafamdastat: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Irafamdastat must operate with a high degree of caution due to the current absence of a publicly available, comprehensive Safety Data Sheet (SDS). In such instances, a conservative approach grounded in established laboratory safety principles is paramount. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Understanding this compound: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₁F₃N₄O₄PubChem
Molecular Weight 438.4 g/mol PubChem
Appearance Solid (presumed)General knowledge of similar compounds
Solubility Not specified-

Personal Protective Equipment (PPE): A Comprehensive Strategy

Given the unknown hazard profile of this compound, a robust PPE protocol is the first line of defense. The following recommendations are based on a precautionary principle, assuming the compound could be hazardous.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (or other chemically resistant gloves)To prevent skin contact. Double-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of airborne particles. If a fume hood is not available, a properly fitted N95 respirator or higher may be considered after a risk assessment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a well-ventilated, designated area away from incompatible materials.

  • The storage container should be clearly labeled with the compound's name and any known hazard information.

Handling and Use
  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.

  • When weighing, use an enclosure or a powder-handling hood to contain airborne particles.

  • Avoid creating dust. If possible, handle in solution.

  • Prepare solutions in the fume hood.

Decontamination
  • All surfaces and equipment that come into contact with this compound should be decontaminated.

  • Use a suitable solvent (e.g., 70% ethanol) to wipe down surfaces, followed by a standard laboratory detergent.

Spill Response
  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if the spill generates dust.

  • For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Thoroughly decontaminate the spill area.

Disposal
  • All waste contaminated with this compound, including disposable PPE, should be considered hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weighing/Measuring Weighing/Measuring Prepare Workspace->Weighing/Measuring Solution Preparation Solution Preparation Weighing/Measuring->Solution Preparation Experimentation Experimentation Solution Preparation->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.